molecular formula C3H4N2O2 B3029509 Methyl diazoacetate CAS No. 6832-16-2

Methyl diazoacetate

Cat. No.: B3029509
CAS No.: 6832-16-2
M. Wt: 100.08 g/mol
InChI Key: MIVRMHJOEYRXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Versatility as a Synthetic Building Block

Methyl diazoacetate (C₃H₄N₂O₂) is an organic compound featuring a diazo group attached to a carbonyl carbon, a structural motif that imparts it with unique reactivity. wikipedia.orgsmolecule.com It serves as a versatile precursor for the generation of carbenes, highly reactive intermediates that can undergo a variety of transformations. wikipedia.orgsmolecule.com This reactivity makes this compound a valuable tool for forging new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of a wide array of organic molecules. worldscientific.comslsp.ch

The utility of this compound spans several key reaction types in organic chemistry:

Cyclopropanation: It readily reacts with alkenes in the presence of transition metal catalysts, such as those based on rhodium and copper, to form cyclopropanes. wikipedia.orgrameshrasappan.com This transformation is a cornerstone of its application, providing access to the strained three-membered ring system found in numerous natural products and pharmaceuticals. rameshrasappan.comnumberanalytics.com

Insertion Reactions: The carbene generated from this compound can insert into various X-H bonds, where X can be nitrogen, oxygen, or sulfur. smolecule.compsu.edu This allows for the efficient formation of esters and other functionalized molecules. smolecule.compsu.edu For instance, its reaction with alcohols yields α-alkoxy esters. rameshrasappan.com

Cycloaddition Reactions: As a 1,3-dipole, this compound can participate in [3+2] cycloaddition reactions with suitable dipolarophiles to construct five-membered heterocyclic rings like pyrazoles and pyrazolines. wikipedia.orgrameshrasappan.com

Ylide Formation: In the presence of appropriate catalysts, it can react with imines to generate azomethine ylides, which can then undergo further cycloaddition reactions to produce nitrogen-containing heterocycles such as pyrrolidines. rameshrasappan.com

The significance of this compound is further underscored by its role in the synthesis of complex molecules, including pharmaceutical intermediates and materials. smolecule.comnumberanalytics.com Its reactivity can be finely tuned through the choice of catalyst, enabling chemists to control the outcome of a reaction and achieve high levels of chemo-, regio-, and enantioselectivity. worldscientific.com

Historical Context and Evolution of Diazo Chemistry within Organic Synthesis

The story of this compound is intrinsically linked to the broader history of diazo chemistry, which began in the mid-19th century. The discovery of diazo compounds is credited to the German chemist Peter Griess, who in 1858 reported his observations on the reaction of nitrous acid with picramic acid, leading to the first synthesis of a diazo compound. wikipedia.orgsciepub.com This seminal work laid the foundation for a new class of organic compounds characterized by the N₂ functional group. wikipedia.org

Initially, research focused on aromatic diazonium salts. stanford.edu However, the field expanded to include aliphatic diazo compounds, with the synthesis of diazomethane (B1218177) by Hans von Pechmann in 1894 being a significant milestone. nih.govbaranlab.org Theodor Curtius later prepared ethyl diazoacetate, a close analog of this compound, in 1883, further broadening the scope of this class of reagents. nih.govnih.gov

The 20th century witnessed a burgeoning of research into the reactivity of diazo compounds. numberanalytics.com Early studies explored their use as precursors to carbenes, which are generated through thermolysis or photolysis. wikipedia.orgnumberanalytics.com A pivotal development was the discovery of transition metal-catalyzed reactions of diazo compounds. The use of copper dust to decompose ethyl diazoacetate was noted as early as 1906. baranlab.org This was followed by the finding that rhodium carboxylates could effectively catalyze the cyclopropanation of olefins with ethyl diazoacetate in 1973. baranlab.org These discoveries transformed the field, offering milder and more selective methods for carbene transfer reactions. worldscientific.com

The evolution of diazo chemistry has been marked by the development of new catalysts and synthetic methodologies. worldscientific.com Modern advancements include the establishment of highly enantioselective transformations, the use of diazo compounds as cross-coupling partners, and their application in diverse areas such as chemical biology and materials science. worldscientific.comslsp.chnih.gov The development of safer, in-situ generation methods for diazo compounds has also been a crucial step in overcoming the challenges associated with their potential instability. ethz.chresearchgate.net

Table of Key Discoveries in Diazo Chemistry

Table of Common Reactions of this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-diazoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c1-7-3(6)2-5-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVRMHJOEYRXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700979
Record name 2-Diazonio-1-methoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6832-16-2
Record name 2-Diazonio-1-methoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Diazoacetate

Classical Preparative Routes

The traditional and most common method for synthesizing methyl diazoacetate is through the diazotization of the corresponding amino ester, methyl glycinate (B8599266) hydrochloride.

A study by Zhang et al. assessed the thermal hazards of the glycine (B1666218) methyl ester diazotization reaction and its product, this compound, through calorimetric analysis, concluding it posed a low thermal risk under the studied conditions. acs.org However, it is well-documented that neat this compound can be explosive and should be handled with extreme caution. smolecule.com

A typical laboratory preparation involves dissolving methyl glycinate hydrochloride in water, adding an immiscible organic solvent, and then adding an aqueous solution of sodium nitrite (B80452) at low temperatures (typically 0-5 °C). An acid, such as sulfuric acid or sodium bisulfate, is then added to generate nitrous acid in situ, which then reacts with the methyl glycinate. smolecule.comnih.gov The use of a buffer, such as sodium acetate (B1210297), can also be employed. nih.gov

Table 1: Research Findings on the Diazotization of Glycinate Esters
PrecursorDiazotizing AgentAcid/BufferSolventTemperature (°C)Yield (%)Reference
Methyl Glycinate HClSodium NitriteSodium Bisulfate Monohydrate / Sodium AcetateMethylene (B1212753) Chloride / WaterNot specified91 nih.gov
Ethyl Glycinate HClSodium Nitrite5% Sulfuric AcidMethylene Chloride / Water-9 to +179-88 acs.org
Glycine Methyl EsterNot specified (diazotization reaction)Not specifiedNot specifiedNot specifiedLow thermal risk determined acs.org

Modernized and Optimized Synthetic Procedures

In response to the inherent hazards associated with the isolation and handling of pure diazo compounds, modern synthetic methodologies have focused on increasing safety, efficiency, and scalability. These include diazo transfer reactions and the application of continuous flow technology.

Diazo transfer reactions provide an alternative route to diazocarbonyl compounds by transferring a diazo group from a donor molecule, typically a sulfonyl azide (B81097), to an active methylene compound. wikipedia.orgscielo.br This method avoids the direct diazotization of an amine. The reaction mechanism involves the deprotonation of the active methylene compound by a base, followed by reaction with the sulfonyl azide and subsequent elimination of the sulfonamide. wikipedia.org

Various sulfonyl azides have been developed as diazo transfer reagents, with a focus on improving safety and simplifying the purification process. While tosyl azide was historically common, reagents like p-acetamidobenzenesulfonyl azide (p-ABSA) and methanesulfonyl azide (mesyl azide) are now often preferred. orgsyn.orgorgsyn.org p-ABSA is considered a cost-effective and safer alternative, and the sulfonamide by-product is often easily removed. orgsyn.orgemory.edu Mesyl azide is also considered a superior reagent in some cases due to the ease of removal of its byproducts. orgsyn.org

For the synthesis of this compound, a suitable precursor would be a methyl ester with an activated methylene group. For instance, the synthesis of various substituted methyl diazoacetates has been achieved using p-ABSA with the corresponding methyl acetate derivatives. thieme-connect.de While a direct diazo transfer to a simple glycine ester is less common, the principle is demonstrated in the synthesis of related compounds. For example, methyl phenylacetate (B1230308) can be converted to methyl phenyldiazoacetate via diazo transfer. wikipedia.org

Table 2: Examples of Diazo Transfer Reactions for the Synthesis of Diazoacetates
SubstrateDiazo Transfer ReagentBaseSolventProductYield (%)Reference
Methyl (hetaryl)acetatesp-ABSADBUAcetonitrileMethyl diazo(hetaryl)acetates68-90 thieme-connect.de
Ethyl Acetoacetatep-ABSAAcetonitrileEthyl diazoacetoacetateNot specified orgsyn.org
Methyl 2-((2′-cyclohexylethyl)sulfonyl)acetateTriflyl Azide (generated in situ)DBUDichloromethaneα-Diazosulfonyl esterNot specified acs.org

Continuous flow chemistry has emerged as a powerful tool for handling hazardous reagents and reactions by performing them in small-volume, continuously flowing reactors. researchgate.net This technology offers significant advantages for the synthesis of potentially explosive compounds like this compound, including superior heat and mass transfer, precise control over reaction parameters (temperature, residence time), and the ability to generate and consume the hazardous material in situ, avoiding its accumulation and isolation. cardiff.ac.ukgoogle.com

The synthesis of the closely related ethyl diazoacetate (EDA) in continuous flow has been extensively studied and demonstrates the potential of this technology for this compound production. cardiff.ac.uk In these systems, streams of the precursor (e.g., glycine ethyl ester hydrochloride), sodium nitrite, and acid are mixed in a microreactor or a tube reactor. google.com The small dimensions of the reactor allow for rapid cooling and quenching of the reaction, minimizing the decomposition of the diazo ester and enhancing safety. cardiff.ac.uk Yields can be high, and the process can be scaled up by running the flow system for longer periods or by using multiple reactors in parallel. google.com A patent describes a continuous flow process for various diazo esters, including ethyl diazoacetate, with potential yields greater than 95%. google.com

A study on the continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) also highlights the ability of this technology to inhibit side reactions and improve yield and safety. researchgate.net The principles and benefits observed for these analogous processes are directly applicable to the synthesis of this compound.

Table 3: Research Findings on Continuous Flow Synthesis of Diazo Compounds
ReactionPrecursorReactor TypeKey AdvantageThroughput/YieldReference
DiazotizationEthyl Glycinate HClMicroreactorIn situ generation and use, enhanced safety20 g/day ucc.ie
DiazotizationGlycine Alkyl Ester SaltsTubular ReactorHigh yield, potential for >95%Not specified google.com
Diazotization/ChlorosulfonylationMethyl 2-aminobenzoateThree-inlet Flow ReactorInhibition of side reactions, high throughput18.45 kg/h (diazonium salt solution) researchgate.net
Diazo Transfer & Telescoped Reactionsβ-ketoesterFlow ReactorIn situ generation and use of mesyl azideNot specified nih.gov

Transition Metal Catalyzed Carbene and Carbenoid Reactions of Methyl Diazoacetate

General Principles of Metal-Carbenoid Generation

The formation of a metal-carbene (or carbenoid) species from methyl diazoacetate is the crucial first step in a host of catalytic transformations. This process involves the interaction of the diazo compound with a transition metal complex, leading to the extrusion of dinitrogen and the formation of a transient, highly reactive metal-carbene intermediate.

Mechanism of Dinitrogen Extrusion (Rate-Determining Step Analysis)

For instance, in copper(I)-catalyzed reactions, the formation of the copper-carbene intermediate through the association of this compound with the copper catalyst and subsequent dinitrogen loss is the slowest step in the process. csic.es Similarly, for rhodium(II)-catalyzed reactions, a large nitrogen-15 (B135050) kinetic isotope effect provides direct evidence that the mechanism involves a rapid pre-equilibrium formation of a metal-diazo complex, followed by the rate-determining extrusion of N2. researchgate.net The magnitude of this isotope effect suggests that the carbon-nitrogen bond is significantly broken in the transition state. researchgate.net

The activation barrier for this dinitrogen extrusion is influenced by the electronic properties of the substituents on the diazo compound and the nature of the metal catalyst and its ligands. acs.org

Nature and Reactivity of Transient Metal-Carbene Species (e.g., Copper-Carbene, Rhodium-Carbene, Iron-Carbene, Silver-Carbene)

The transient metal-carbene intermediates generated from this compound are electrophilic species that can undergo a variety of subsequent reactions. The reactivity and selectivity of these carbenes are highly dependent on the nature of the metal and the ligands surrounding it.

Copper-Carbene: Copper catalysts, often in the +1 oxidation state, are widely used for carbene transfer reactions. csic.es Copper-carbenes are effective in cyclopropanation reactions of alkenes. csic.esrameshrasappan.com The formation of the copper-carbene is the rate-determining step, and subsequent carbene transfer to an alkene occurs with a lower activation barrier. csic.es

Rhodium-Carbene: Dirhodium(II) carboxylates and carboxamidates are exceptionally effective catalysts for the generation of rhodium-carbenes from diazo compounds. rhhz.netnih.gov These rhodium-carbenes are highly reactive and versatile, participating in cyclopropanation, C-H insertion, and ylide formation reactions. acs.orgdicp.ac.cn The electrophilicity of the rhodium-carbene can be tuned by the ligands on the dirhodium catalyst, which in turn influences the selectivity of the subsequent reactions. nih.gov

Iron-Carbene: Iron, being an earth-abundant and environmentally benign metal, has emerged as an attractive alternative for catalyzing carbene transfer reactions. oup.com Iron-carbene intermediates can be generated from diazo compounds and participate in cyclopropanation and C-H insertion reactions. oup.com Chiral iron porphyrin complexes have been developed to achieve high enantioselectivity in these transformations. rsc.org

Silver-Carbene: Silver catalysts have also been employed for carbene transfer reactions, offering unique reactivity profiles compared to copper and rhodium. researchgate.netrsc.org Silver carbenoids can be generated from diazo compounds and participate in various transformations, including cyclopropanation and ylide formation. researchgate.net The linear coordination geometry often favored by silver(I) can influence the stereochemical outcome of the reaction. researchgate.net

Cyclopropanation Reactions

One of the most prominent applications of metal-carbenes derived from this compound is the cyclopropanation of alkenes. This reaction provides a direct and atom-economical route to construct cyclopropane (B1198618) rings, which are important structural motifs in many natural products and pharmaceuticals. nih.gov

Dirhodium(II)-Catalyzed Cyclopropanation of Alkenes

Dirhodium(II) complexes are preeminent catalysts for the cyclopropanation of alkenes with this compound. nih.govcas.cz The reaction proceeds via the formation of a rhodium-carbene intermediate, which then reacts with the alkene in a concerted, though often asynchronous, manner to form the cyclopropane ring. nih.govnih.gov

The general mechanism involves the following steps:

Coordination of this compound to the axial site of the dirhodium(II) catalyst.

Rate-determining extrusion of dinitrogen to form a rhodium-carbene intermediate.

Electrophilic attack of the carbene on the alkene, leading to a transition state where the new carbon-carbon bonds are formed.

Formation of the cyclopropane product and regeneration of the catalyst.

Diastereoselectivity Control in Cyclopropanation

The diastereoselectivity of dirhodium(II)-catalyzed cyclopropanation reactions is a crucial aspect, particularly when using substituted alkenes. The stereochemical outcome is influenced by steric and electronic interactions in the transition state. nih.gov For instance, in the cyclopropanation of styrenes with methyl aryldiazoacetates, a high trans (or E) diastereoselectivity is generally observed. nih.gov

The choice of ligands on the dirhodium catalyst can significantly impact the diastereoselectivity. nih.gov For example, bulkier ligands can enhance the steric differentiation between the possible transition states, leading to higher diastereoselectivity. Theoretical calculations have been instrumental in understanding the origins of diastereoselectivity, predicting that the reaction proceeds through an asynchronous, concerted transition state. nih.gov

Enantioselective Cyclopropanation using Chiral Catalysts

The development of chiral dirhodium(II) catalysts has enabled highly enantioselective cyclopropanation reactions. nih.govcas.cz These catalysts typically feature chiral carboxylate or carboxamidate ligands that create a chiral environment around the active rhodium-carbene center. This chiral environment directs the approach of the alkene, leading to the preferential formation of one enantiomer of the cyclopropane product. nih.gov

A variety of chiral dirhodium(II) catalysts have been developed, with prolinate and adamantylglycine-derived ligands being particularly effective. nih.govnih.gov For example, catalysts like Rh2(S-DOSP)4 and Rh2(S-TCPTAD)4 have been shown to induce high levels of enantioselectivity (up to 98% ee) in the cyclopropanation of various alkenes with aryldiazoacetates. nih.govnih.gov The choice of the optimal chiral catalyst can depend on the specific diazoacetate and alkene substrates used. nih.gov

The following table summarizes the enantioselective cyclopropanation of styrene (B11656) with various methyl aryldiazoacetates catalyzed by different chiral dirhodium(II) catalysts.

EntryAryl Group (Ar)CatalystYield (%)dr (trans:cis)ee (%) (trans)
14-MeC6H4Rh2(S-TCPTAD)485>95:596
24-MeOC6H4Rh2(S-TCPTAD)489>95:595
34-ClC6H4Rh2(S-TCPTAD)482>95:597
4C6H5Rh2(S-DOSP)478>95:592

Data compiled from various sources for illustrative purposes.

Substrate Scope: Alkenes, Glycals, Substituted Conjugated Dienes

The transition metal-catalyzed cyclopropanation using this compound is applicable to a wide range of substrates.

Alkenes: A broad spectrum of alkenes, including electron-rich, electron-neutral, and electron-poor olefins, can be effectively cyclopropanated. wikipedia.org For instance, robust ruthenium-porphyrin catalysts have been shown to catalyze the monocyclopropanation of 25 different alkenes with this compound. worldscientific.com The choice of catalyst can influence the regio- and stereoselectivity of the reaction with substituted conjugated dienes. rameshrasappan.com

Glycals: Glycals are valuable substrates in these reactions, providing access to cyclopropanated sugar derivatives. rameshrasappan.comunl.pt The cyclopropanation of glucal derivatives has been reported, with the stereochemistry of the allylic ether group directing the outcome of the reaction. unl.pt

Substituted Conjugated Dienes: this compound can be used to selectively cyclopropanate substituted conjugated dienes. The catalyst and the electronic characteristics of the diene determine the observed regio- and stereoselectivity. rameshrasappan.com

Copper(I)-Catalyzed Cyclopropanation

Copper(I) complexes are widely used catalysts for the cyclopropanation of alkenes with this compound. csic.esrameshrasappan.com The catalytic cycle generally involves the formation of a copper-carbene intermediate, which then transfers the carbene to the alkene. csic.esacs.orgnih.gov Theoretical studies have shown that the formation of this copper-carbene complex is often the rate-limiting step of the reaction. csic.esnih.govresearchgate.net

Chiral Copper(I) Catalysts with Semicorrine, Bis(oxazoline), and Azabis(oxazoline) Ligands

The development of chiral ligands has enabled highly enantioselective copper(I)-catalyzed cyclopropanations.

Semicorrine Ligands: Pfaltz and coworkers developed a model for semicorrine ligands that successfully rationalizes the stereochemical outcome of the cyclopropanation. rameshrasappan.com

Bis(oxazoline) (BOX) Ligands: Chiral bis(oxazoline) copper(I) complexes are highly effective catalysts for asymmetric cyclopropanation. rameshrasappan.comwordpress.comsigmaaldrich.com These ligands create a chiral environment around the copper center, leading to high enantioselectivity. acs.orgcsic.es The stereochemical outcome can be influenced by the substituents on the oxazoline (B21484) rings. researchgate.net

Azabis(oxazoline) Ligands: Azabis(oxazoline) ligands combine the favorable attributes of bis(oxazolines) and the structural variability of aza-semicorrins. wordpress.com These ligands have been successfully used in copper(I)-catalyzed asymmetric cyclopropanation reactions, and can be attached to polymeric supports for catalyst recovery. wordpress.comcsic.es

Table 1: Chiral Ligands for Copper(I)-Catalyzed Cyclopropanation

Ligand Type Key Features
Semicorrine Provides a predictive model for stereoselectivity. rameshrasappan.com
Bis(oxazoline) (BOX) Widely used for high enantioselectivity. rameshrasappan.comwordpress.comsigmaaldrich.com
Azabis(oxazoline) Combines advantages of BOX and aza-semicorrins; allows for catalyst immobilization. wordpress.comcsic.es
Stereoselectivity Origin Based on Steric Interactions

The stereoselectivity in copper(I)-catalyzed cyclopropanation reactions is primarily governed by steric interactions. csic.esnih.govresearchgate.net Computational studies have been instrumental in elucidating the origin of this selectivity. csic.esnih.govresearchgate.net

Ruthenium-Catalyzed Cyclopropanation

Ruthenium complexes are also effective catalysts for the cyclopropanation of alkenes with this compound. worldscientific.comcas.cz Ruthenium-porphyrin complexes, for example, have demonstrated the ability to catalyze the cyclopropanation of a wide variety of alkenes. worldscientific.com Chiral ruthenium complexes, such as those with pybox or phenyloxazoline (Pheox) ligands, have been developed for asymmetric cyclopropanation. acs.orgnih.gov

Computational Studies on Ruthenium-Catalyzed Cyclopropanation Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism of ruthenium-catalyzed cyclopropanation. acs.orgacs.orgunirioja.es The catalytic cycle is generally proposed to involve the following steps: acs.orgacs.org

Ligand exchange between the starting ruthenium complex and this compound.

Extrusion of dinitrogen to form a ruthenium-carbene intermediate.

Direct carbene transfer from the ruthenium-carbene complex to the alkene, forming the cyclopropane product.

Regeneration of the catalyst.

Cyclopropanation of Heteroarenes (Pyrroles, Furans)

The cyclopropanation of heteroarenes such as pyrroles and furans with this compound provides access to valuable synthetic intermediates. wikipedia.orgrameshrasappan.com

Furans: The reaction of furans with this compound can be catalyzed by copper(I) or rhodium(II) complexes. Copper(I)-bis(oxazoline) catalysts can achieve high levels of enantioselectivity in the cyclopropanation of furans. sigmaaldrich.comacs.org The resulting cyclopropanes can be synthetically versatile building blocks. acs.org Depending on the substitution pattern of the furan (B31954) and the catalyst used, the intermediate cyclopropane may undergo further transformations like a Cope rearrangement or ring-opening. wikipedia.orgacs.org

Pyrroles: N-protected pyrroles can also undergo cyclopropanation. wikipedia.orgcaltech.edu For example, N-Boc-pyrrole can be cyclopropanated with donor-acceptor substituted carbenoids using rhodium catalysts. caltech.edu With certain vinyl diazoacetates, the reaction can proceed through a tandem cyclopropanation/Cope rearrangement to yield nitrogen-bridged cycloheptadienes. wikipedia.org

Table 2: Cyclopropanation of Heteroarenes with this compound

Heteroarene Catalyst System Noteworthy Outcomes
Furan Copper(I)-bis(oxazoline) sigmaaldrich.comacs.org High enantioselectivity, access to versatile building blocks. acs.org
Furan Rhodium(II) acs.org Can lead to dienone byproducts depending on carbene attack position. acs.org
N-Boc-Pyrrole Rhodium(II) caltech.edu Can undergo double cyclopropanation with certain carbenoids. caltech.edu
Pyrrole (with vinyl diazoacetates) Tandem cyclopropanation/Cope rearrangement. wikipedia.org

Cyclopropenation of Alkynes

The reaction of this compound with alkynes, catalyzed by transition metals, provides a direct route to methyl cyclopropene-3-carboxylates. tandfonline.com This method is particularly valuable for the synthesis of the initial members of this homologous series. tandfonline.com Rhodium(II) acetate (B1210297) has been shown to be an effective catalyst for the cyclopropenation of alkynes with alkyl diazoacetates. tandfonline.com

A notable application of this reaction is the synthesis of methyl cyclopropene-3-carboxylate and methyl 1-methylcyclopropene-3-carboxylate from acetylene (B1199291) and propyne, respectively. tandfonline.com These reactions are typically performed by adding a solution of this compound to a solution of the alkyne saturated with the catalyst. tandfonline.com

The development of enantioselective cyclopropenation of alkynes has been a significant area of research. wiley-vch.de Chiral rhodium catalysts have been pivotal in achieving asymmetric transformations. wiley-vch.de For instance, the use of chiral dirhodium(II) complexes allows for the synthesis of cyclopropenes with high enantioselectivity. wiley-vch.de Similarly, copper(I) complexes with chiral ligands, such as those derived from semicorrine and bis(oxazoline) ligands, have been employed to produce methyl cyclopropylcarboxylates with high optical induction. rameshrasappan.com

Heterogeneous catalysts, such as silver and copper foils, have also been found to be effective for the cyclopropenation of both terminal and internal alkynes under mechanochemical, solvent-free conditions. rsc.org This approach offers a more environmentally friendly and efficient alternative to traditional homogeneous catalysis. rsc.org

Table 1: Examples of Catalytic Systems for Alkyne Cyclopropenation

Catalyst System Alkyne Substrate Product Key Features
Rhodium(II) acetate Acetylene Methyl cyclopropene-3-carboxylate Direct synthesis of the parent cyclopropene (B1174273) ester. tandfonline.com
Rhodium(II) acetate Propyne Methyl 1-methylcyclopropene-3-carboxylate Synthesis of a substituted cyclopropene ester. tandfonline.com
Chiral Rhodium(II) complexes Various alkynes Chiral methyl cyclopropene-3-carboxylates High enantioselectivity. wiley-vch.de
Copper(I)/chiral ligands Various alkynes Chiral methyl cyclopropylcarboxylates High optical induction. rameshrasappan.com
Silver/Copper foil Terminal and internal alkynes Various cyclopropenes Heterogeneous, solvent-free conditions. rsc.org

Cyclopropanation of Imines for Aziridine (B145994) Synthesis

The reaction of this compound with imines, catalyzed by various metal complexes, serves as a powerful method for the synthesis of aziridines. psu.eduresearchgate.netrsc.orgpsu.edumsu.edu This transformation, analogous to the cyclopropanation of alkenes, involves the transfer of a carbene fragment to the C=N double bond of the imine.

A range of catalysts has been explored for this reaction. Lewis acids such as BF3·OEt2, as well as complexes of copper, rhodium, and other transition metals, have been shown to catalyze the formation of aziridines from imines and diazoacetates. researchgate.netpsu.edu For instance, copper complexes have been utilized to develop a catalytic method for aziridination, with investigations into the diastereoselective and enantioselective scope of the reaction. rsc.org

Heterogeneous catalysts, like Rh(III)- and Mn(III)-exchanged montmorillonite (B579905) K10 clays (B1170129), have been successfully employed for the synthesis of trans-aziridines from imines and this compound. psu.edu These clay-based catalysts offer advantages such as ease of handling, reusability, and cost-effectiveness. psu.edu The reaction typically proceeds with good conversion and yield, favoring the formation of the trans-isomer. psu.edu

The development of asymmetric aziridination has been a key focus, with chiral catalysts enabling the synthesis of enantioenriched aziridines. msu.edu Chiral boron Lewis acid catalysts, particularly those derived from VAPOL and VANOL ligands, have proven highly effective in the asymmetric aziridination of imines with ethyl diazoacetate, yielding products with excellent enantioselectivities and cis-diastereoselectivities. wiley-vch.de

Table 2: Catalytic Systems for Aziridine Synthesis from Imines

Catalyst System Imine Substrate Product Stereochemistry Key Features
Rh(III)-montmorillonite K10 Various imines trans-aziridines Heterogeneous, reusable catalyst. psu.edu
Mn(III)-montmorillonite K10 Various imines trans-aziridines Heterogeneous, cost-effective. psu.edu
Copper complexes Various imines Diastereo- and enantioselective Homogeneous catalysis. rsc.org
Chiral Boron Lewis Acids (VAPOL/VANOL) Various imines cis-aziridines High enantioselectivity. wiley-vch.de
BF3·OEt2 Various imines Aziridines Lewis acid catalysis. researchgate.net

Carbon-Hydrogen (C-H) Insertion Reactions

Transition metal-catalyzed reactions of this compound can also lead to the insertion of the carbene fragment into carbon-hydrogen bonds. This powerful transformation allows for the direct functionalization of C-H bonds, forming new carbon-carbon bonds.

Intramolecular C-H Insertion Processes

Intramolecular C-H insertion reactions of diazoacetates are valuable for the synthesis of cyclic compounds. When a molecule containing a diazoacetyl group also possesses an appropriately positioned C-H bond, a metal catalyst can facilitate the formation of a new ring. This process is particularly useful for the construction of five- and six-membered rings. The regioselectivity and stereoselectivity of these reactions are often influenced by the catalyst, the ligand environment, and the structure of the diazoacetate substrate.

Intermolecular C-H Insertion Reactions

Intermolecular C-H insertion reactions involve the reaction of this compound with a separate molecule containing a C-H bond. While intermolecular C-H insertion with this compound can be less efficient compared to reactions with donor-acceptor substituted diazo compounds, it remains a significant transformation. rameshrasappan.com

Catalyst Systems for C-H Insertion (Rhodium, Copper, Iron)

A variety of transition metal catalysts have been developed to promote intermolecular C-H insertion reactions of diazoacetates.

Rhodium Catalysts: Dirhodium(II) carboxylates, such as dirhodium(II) tetraacetate (Rh2(OAc)4), are highly effective catalysts for C-H insertion reactions. These catalysts are widely used due to their high reactivity and selectivity. Chiral rhodium catalysts have also been developed to achieve enantioselective C-H insertion.

Copper Catalysts: Copper complexes, often featuring ligands like bis(oxazolines) or pyridines, are also employed for C-H insertion. rameshrasappan.com Copper(I) triflate (CuOTf) is a commonly used copper catalyst. cas.cz The choice of ligand can significantly influence the stereoselectivity of the reaction.

Iron Catalysts: Iron-based catalysts, particularly those involving porphyrin ligands, have emerged as a more sustainable and cost-effective alternative to noble metal catalysts like rhodium. Iron porphyrin complexes have demonstrated catalytic activity for C-H insertion reactions of diazo compounds.

Regioselectivity and Stereoselectivity in C-H Insertion

The control of regioselectivity and stereoselectivity is a critical aspect of C-H insertion reactions.

Regioselectivity: The site of C-H insertion is influenced by both electronic and steric factors. Generally, insertion occurs preferentially at C-H bonds that are more electron-rich and sterically accessible. For example, insertion into tertiary C-H bonds is often favored over secondary and primary C-H bonds.

Stereoselectivity: In cases where a new stereocenter is formed, controlling the stereoselectivity is crucial. The use of chiral catalysts is the most common strategy to achieve high enantioselectivity. The stereochemical outcome of the reaction is determined by the interaction between the chiral catalyst, the diazoacetate, and the substrate. The diastereoselectivity of the reaction is influenced by the steric and electronic properties of both the substrate and the carbene intermediate. For instance, in reactions with imines, the diastereoselectivity of the resulting aziridine can be controlled by the choice of catalyst and the substituents on the imine. psu.edu The formation of either cis or trans isomers can be favored depending on these factors. psu.edu

C-H Insertion into Aliphatic and Aromatic Substrates

Transition metal-catalyzed C-H insertion reactions provide a direct method for the functionalization of otherwise inert C-H bonds. dicp.ac.cn While intermolecular C-H insertion with this compound can be less effective compared to donor-acceptor substituted diazo compounds, the choice of catalyst is crucial for success. rameshrasappan.comrameshrasappan.com

Historically, copper was a common catalyst for these transformations, but rhodium complexes, particularly dirhodium(II) carboxylates and carboxamidates, have become the catalysts of choice due to their enhanced reactivity and selectivity. squ.edu.omwikipedia.orgajol.info Dirhodium(II) tetraacetate, for instance, is a highly effective catalyst for promoting C-H insertion. wikipedia.org The reactivity of C-H bonds generally follows the order: tertiary > secondary > primary. cas.cn

Iron porphyrin complexes have also been shown to catalyze the insertion of carbene fragments into both aromatic and aliphatic C-H bonds, with a preference for tertiary C-H bonds. oup.com For example, the reaction of mesitylene (B46885) can yield a mixture of sp² and sp³ C-H insertion products. oup.com

Table 1: Representative C-H Insertion Reactions into Aliphatic and Aromatic Substrates
CatalystSubstrateDiazo CompoundKey ObservationReference
Dirhodium(II) tetraacetateHexaneEthyl diazoacetateInsertion occurs at primary (1%), alpha-methylene (63%), and beta-methylene (33%) positions. wikipedia.org
Fe(TPP)ClMesityleneEthyl diazoacetateYields a mixture of sp2 and sp3 C-H insertion products. oup.com
Rh2(S-TPPTTL)4OrganosilanesAryldiazoacetatesAchieves high regioselectivity and enantioselectivity in the functionalization of silicon-substituted alkanes. nih.gov
C-H Insertion into N-Heterocycles (e.g., Indoles, Pyrroles)

The C-H functionalization of N-heterocycles like indoles and pyrroles is of significant interest due to the prevalence of these motifs in bioactive molecules. csic.es Transition metal-catalyzed carbene insertion from this compound provides a direct route to alkylated heterocycles. chemrxiv.org

Generally, the reaction of N-alkylindoles with diazo compounds in the presence of catalysts like rhodium carboxylates or copper salts leads to C-H insertion at the C3 position. csic.es Iron-catalyzed C-H insertion reactions have also been developed, providing access to α-aryl-α-indolylacetate derivatives. oup.com In some cases, photocatalytic methods have been employed for the C2 alkylation of indoles and pyrroles, requiring very low catalyst loadings. chemrxiv.org

The regioselectivity of the insertion can be influenced by the heterocycle itself. For instance, while indoles typically undergo C3-alkylation, pyrroles often yield the C2-insertion product. csic.esresearchgate.net

Table 2: C-H Insertion Reactions into N-Heterocycles
CatalystSubstrateDiazo CompoundProduct/SelectivityReference
Rh2(OAc)4N-methylindoleEthyl diazoacetateC3-alkylated product from ring opening of the cyclopropane intermediate. chemrxiv.org
CuO/SiO2N-methylindoleMethyl phenyldiazoacetateAlkylation at the C3 position. csic.es
Fe(ClO4)2 / Chiral LigandSilyl-protected indolesα-Aryl-α-diazoestersEnantioselective C-H functionalization. mdpi.com
Ru(bpy)3Cl2 (photocatalyst)N-methylindoleEthyl diazoacetateSelective C2 alkylation. chemrxiv.org

Ligand-Accelerated C-H Insertion

The efficiency and selectivity of C-H insertion reactions can be significantly enhanced by the use of appropriate ligands. csic.es This phenomenon, known as ligand-accelerated catalysis, has been observed in copper-catalyzed reactions where the addition of a bis(oxazoline) ligand improves the yield of the insertion product. csic.es The ligand is thought to stabilize the active catalytic species. csic.es

Chiral ligands are instrumental in achieving enantioselectivity. wikipedia.orgajol.info For instance, dirhodium(II) catalysts with chiral carboxamidate ligands have been successfully used for asymmetric C-H insertion reactions. wikipedia.orgbeilstein-journals.org Similarly, chiral iridium porphyrin complexes have demonstrated high enantioselectivity in C-H insertion reactions. mdpi.com The development of chiral rhodium(II) carboxamide complexes marked a significant advancement in enantioselective intramolecular C-H insertions. beilstein-journals.org

Heteroatom-Hydrogen (X-H) Insertion Reactions (X = N, O, S, Si, CO2)

Transition metal-catalyzed insertion of carbenes into heteroatom-hydrogen bonds is a highly efficient method for constructing carbon-heteroatom bonds under mild conditions. oup.comrsc.org

Catalytic Insertion into O-H Bonds (Alcohols, Acids)

The insertion of carbenes from this compound into the O-H bonds of alcohols and carboxylic acids is readily catalyzed by transition metals. psu.edursc.org Rhodium(II) carboxylates are particularly efficient for this transformation. rameshrasappan.comrameshrasappan.com While copper-exchanged clays can catalyze insertion into the O-H bonds of acids at room temperature, rhodium-exchanged clays are more effective for insertions into alcohols, often requiring elevated temperatures. psu.edu

Iron porphyrin complexes have also been utilized to catalyze the insertion of carbenes into the O-H bonds of both aliphatic and aromatic alcohols, generally yielding high product yields. worldscientific.com The reaction mechanism is often proposed to proceed through the formation of an intermediate ylide, which then rearranges to the final insertion product. psu.edu

Table 3: Catalytic Insertion into O-H Bonds
CatalystSubstrateKey ObservationReference
Rh-clayAlcoholsGood catalyst for O-H insertion at 60 °C. psu.edu
Cu-clayAcidsEfficient catalysis at 25 °C. psu.edu
Fe(TPP)ClAliphatic and Aromatic AlcoholsYields generally above 80%. worldscientific.com
Rhodium(II) carboxylatesAllyl alcoholYields an α-alkoxy ester. rameshrasappan.comrameshrasappan.com

Catalytic Insertion into S-H Bonds (Thiols)

Insertion reactions into the S-H bonds of thiols are efficiently catalyzed by various transition metal complexes. psu.edursc.org Copper-exchanged clays are effective catalysts for the insertion of this compound into thiols at room temperature. psu.edu Iridium porphyrin complexes have also been shown to catalyze the S-H insertion of various diazoacetates, including this compound, into both aromatic and aliphatic thiols with high yields. researchgate.netacs.org

Mechanistic studies suggest that these reactions can proceed through a stepwise mechanism involving the formation of a sulfonium (B1226848) ylide intermediate. researchgate.netscispace.com Iron(II) triflate has also been used to catalyze the insertion into S-H bonds, leading to a wide range of α-thioesters. scispace.com

Table 4: Catalytic Insertion into S-H Bonds
CatalystDiazo CompoundSubstrateYieldReference
Cu-clayThis compoundThiolsEfficient at 25 °C psu.edu
Ir(TTP)CH3This compoundAromatic thiolsUp to 97% researchgate.netacs.org
Fe(OTf)2α-DiazoestersThiolsUp to 96% researchgate.net

Catalytic Insertion into N-H Bonds (Amines)

The catalytic insertion of carbenes into N-H bonds of amines is a powerful method for the synthesis of α-amino esters. psu.edu Copper-exchanged clays have proven to be excellent heterogeneous catalysts for this transformation, accommodating both aromatic and aliphatic amines. psu.edu

Iron porphyrin and corrole (B1231805) complexes are also highly active catalysts for N-H insertion reactions, in some cases surpassing the activity of traditional rhodium catalysts. oup.com While iron porphyrins work well with ethyl diazoacetate, reactions with α-substituted diazoacetates like methyl phenyldiazoacetate can be less efficient, requiring higher catalyst loading and temperatures. oup.com A unique silver(I)/dirhodium(II) catalytic system has been developed for the asymmetric N-H insertion into heteroaromatics, achieving high enantioselectivity. nih.gov

Table 5: Catalytic Insertion into N-H Bonds
CatalystSubstrateKey ObservationReference
Cu-clayAromatic and aliphatic aminesExcellent heterogeneous catalyst. psu.edu
Fe(TPP)ClAliphatic and aromatic aminesEfficient for insertion of ethyl diazoacetate. researchgate.net
Iron porphyrin/corroleAnilinesHigher activity than Rh2(OAc)4 under identical conditions. oup.com
[(S)-TRIP-Ag]2 / Rh2(OAc)4IndolesAsymmetric carbene insertion with up to 98% ee. nih.gov

Catalytic Insertion into Si-H Bonds (Silanes)

The insertion of carbenes, generated from this compound, into the silicon-hydride (Si-H) bond of silanes is a powerful and atom-economical method for the synthesis of α-silyl esters. nih.govresearchgate.net This transformation is efficiently catalyzed by a range of transition metals, including rhodium, copper, and iron complexes. nih.govulaval.caresearchgate.net

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective catalysts for this reaction. nih.govulaval.ca Copper catalysts, including simple copper(I) salts and copper powder, also promote the Si-H insertion, offering a more economical alternative. researchgate.netulaval.ca Iron-catalyzed Si-H insertion reactions have gained attention as a more sustainable approach, utilizing environmentally benign and abundant iron salts like Fe(OTf)₂. nih.govresearchgate.net

The reaction generally proceeds with high yields and selectivity. For instance, the copper-catalyzed reaction of methyl α-diazoarylacetates with various silanes provides α-silylesters in yields of up to 98%. ulaval.ca Similarly, iron-catalyzed insertions have been reported with yields up to 95%. nih.gov Kinetic studies in iron-catalyzed systems suggest that the rate-limiting step is the formation of the iron carbene intermediate through the extrusion of dinitrogen from the diazo compound. nih.govrsc.org

The nature of the silane (B1218182) and the substituents on the diazoacetate can influence the reaction rate and yield. For example, in copper-catalyzed reactions, α-diazoarylacetates bearing electron-withdrawing groups may require longer reaction times for complete conversion. ulaval.ca A variety of silanes, including trialkylsilanes and aryldimethylsilanes, are suitable substrates for this transformation. nih.gov

Table 1: Examples of Catalytic Systems for Si-H Insertion of this compound Derivatives

CatalystDiazo CompoundSilaneProductYield (%)Reference
[(CH₃CN)₄Cu]PF₆Methyl α-diazophenylacetateTriethylsilaneMethyl 2-phenyl-2-(triethylsilyl)acetate~100 ulaval.ca
Fe(OTf)₂Methyl α-phenyl-α-diazoacetateTriethylsilaneMethyl 2-phenyl-2-(triethylsilyl)acetate95 nih.gov
Rh₂(OAc)₄Methyl 2-diazohydrocinnamateTriethylsilaneEthyl 3-phenyl-2-(triethylsilyl)propanoate- nih.gov
Cu powderThis compoundVarious silanesα-silyl carbonyl compounds- ulaval.ca

Mechanistic Pathways Involving Ylide Intermediates

In many transition metal-catalyzed reactions of this compound, the formation of ylide intermediates is a key mechanistic step. oup.comscispace.com An ylide is a neutral dipolar molecule containing a formally negatively charged atom (usually a carbanion) directly attached to a heteroatom with a formal positive charge (e.g., nitrogen, oxygen, sulfur). The metal carbene generated from this compound can react with a Lewis base, such as an amine, ether, or sulfide, to form a metal-associated ylide. lookchem.com

This ylide intermediate can then undergo various transformations. One of the most common pathways is a rsc.orgpsu.edu-sigmatropic rearrangement, which is often observed in reactions with allylic substrates. lookchem.com For example, the reaction of this compound with allyl sulfides, amines, or iodides, catalyzed by rhodium(II) acetate, exclusively yields products derived from the rsc.orgpsu.edu-sigmatropic rearrangement of the initially formed ylide. lookchem.com

Another important reaction pathway for ylides is their participation in cycloaddition reactions. For instance, azomethine ylides, formed from the reaction of a metal carbene with an imine, can undergo [3+2] cycloaddition with a suitable dipolarophile to form five-membered heterocyclic rings like pyrrolidines. psu.edu The catalyst can remain associated with the ylide during these subsequent steps, influencing the stereoselectivity of the final product. psu.edu

The formation and fate of ylide intermediates can be influenced by the choice of catalyst. For instance, in reactions with allyl halides, copper catalysts tend to favor ylide-derived products over cyclopropanation to a greater extent than rhodium catalysts. lookchem.com The stability and reactivity of the ylide itself are also critical. Ethereal oxonium ylides, for example, are highly reactive and short-lived, readily undergoing rearrangements. psu.edu

Catalytic Systems: Rhodium(II) Carboxylates, Copper Salts, Metal-Exchanged Clays

A variety of catalytic systems have been developed to effectively promote the reactions of this compound.

Rhodium(II) Carboxylates: Dirhodium(II) carboxylates, particularly rhodium(II) acetate (Rh₂(OAc)₄), are among the most versatile and efficient catalysts for carbene transfer reactions from diazo compounds. nih.govnih.gov They are widely used in cyclopropanation, C-H insertion, and ylide formation reactions. nih.govnih.govredalyc.org The paddlewheel structure of these complexes provides an accessible site for the diazo compound to coordinate and form the rhodium-carbene intermediate. nih.gov Chiral rhodium(II) carboxylates have also been developed to achieve enantioselective transformations. nih.govcore.ac.uk

Copper Salts: Copper-based catalysts, including copper(I) and copper(II) salts like Cu(OTf)₂, CuBr₂, and CuCl₂, serve as effective and more economical alternatives to rhodium catalysts. ulaval.cadicp.ac.cndicp.ac.cn They are particularly useful for Si-H insertion and cyclopropanation reactions. ulaval.cadicp.ac.cn Copper catalysts can exhibit different selectivity compared to rhodium catalysts in certain reactions, such as those involving ylide intermediates. lookchem.com The choice of counter-ion and solvent can significantly impact the efficiency of copper-catalyzed reactions. dicp.ac.cn

Metal-Exchanged Clays: Heterogeneous catalysts, such as metal-exchanged montmorillonite K10 clays (e.g., Rh(III)- and Cu(II)-exchanged clays), have emerged as practical and environmentally friendly catalysts for reactions of this compound. rsc.orgresearchgate.netpsu.edu These solid-supported catalysts are easily separable from the reaction mixture, allowing for simplified workup procedures and potential for recycling. psu.edu They have been shown to effectively catalyze the formation of β-keto esters from aldehydes and the insertion of carbenes into various X-H bonds (where X can be N, O, or S). rsc.orgresearchgate.netpsu.edu For example, both Cu(II)- and Rh(III)-exchanged montmorillonite K10 clays show excellent activity in the reaction of this compound with benzaldehyde. psu.edu Rh(III)-exchanged clays have also been successfully used in the synthesis of aziridines from imines and this compound. psu.edu

Roskamp Reaction and Related Carbonyl Additions

The Roskamp reaction is a significant transformation in organic synthesis that involves the reaction of an α-diazoester, such as this compound, with an aldehyde to produce a β-keto ester. wikipedia.orgmdpi.com This reaction provides a direct and efficient route to these valuable synthetic intermediates. psu.edumdpi.com

Formation of β-Keto Esters from Aldehydes

The core of the Roskamp reaction is the condensation of this compound with an aldehyde. psu.eduwikipedia.org Initially reported by Eric J. Roskamp in 1989, the reaction was found to selectively yield β-keto esters instead of the expected alkenes. wikipedia.orgmdpi.com The reaction proceeds under mild conditions and demonstrates good functional group tolerance. wikipedia.org Both aliphatic and aromatic aldehydes can be used as substrates, although aliphatic aldehydes sometimes give higher yields. psu.eduwikipedia.org The reaction is not limited to aldehydes, as certain ketones can also participate, though they are generally less reactive. psu.edu

Table 2: Synthesis of β-Keto Esters via the Roskamp Reaction

AldehydeCatalystProductYield (%)Reference
BenzaldehydeCu(II)-Mont K10 clayMethyl 3-oxo-3-phenylpropanoate92 psu.edu
4-ChlorobenzaldehydeCu(II)-Mont K10 clayMethyl 3-(4-chlorophenyl)-3-oxopropanoate94 psu.edu
HeptanalCu(II)-Mont K10 clayMethyl 3-oxodecanoate85 psu.edu
CinnamaldehydeCu(II)-Mont K10 clayMethyl 5-phenyl-3-oxopent-4-enoate88 psu.edu

Lewis Acid Catalysis in Roskamp-type Reactions

The Roskamp reaction is typically catalyzed by a Lewis acid. wikipedia.orgmdpi.com A variety of Lewis acids can be employed, including tin(II) chloride (SnCl₂), boron trifluoride (BF₃), and germanium(II) chloride (GeCl₂). wikipedia.org The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diazoester. researchgate.net

The choice of Lewis acid can influence the reaction's efficiency and scope. For example, SnCl₂ is a commonly used catalyst. mdpi.com In addition to traditional Lewis acids, heterogeneous catalysts like zeolites and metal-exchanged clays have also been shown to effectively catalyze Roskamp-type reactions, offering advantages in terms of catalyst separation and reuse. psu.edumdpi.com The development of catalytic asymmetric versions of the Roskamp reaction, often employing chiral Lewis acid complexes, has enabled the enantioselective synthesis of β-keto esters. mdpi.comacs.org For instance, chiral scandium(III) complexes and chiral oxazaborolidinium ion catalysts have been successfully used for this purpose. wikipedia.orgmdpi.com

[3+2] Cycloaddition Reactions via Ylides (e.g., Azomethine Ylides)

This compound is a precursor to metal carbenes that can generate ylides, which are versatile 1,3-dipoles for [3+2] cycloaddition reactions. psu.edufu-berlin.de This type of reaction is a powerful tool for constructing five-membered heterocyclic rings.

A prominent example is the reaction involving azomethine ylides. These ylides can be generated in situ from the reaction of a metal carbene (derived from this compound) with an imine. psu.edu The resulting azomethine ylide can then be trapped by a dipolarophile, such as an alkene or alkyne, to yield substituted pyrrolidines or other nitrogen-containing heterocycles. psu.edunih.gov

The reaction can be catalyzed by various transition metal complexes, with rhodium and copper catalysts being common choices. psu.edu The catalyst can play a crucial role in controlling the stereoselectivity of the cycloaddition. In some cases, the azomethine ylide remains complexed to the metal catalyst during the cycloaddition step, which can lead to enantioselective product formation if a chiral catalyst is used. psu.edu

While the generation of azomethine ylides from the reaction of carbenes with imines is a known process, direct examples specifically detailing this compound in this context leading to [3+2] cycloadditions are part of the broader field of diazo compound chemistry. The general principle involves the formation of the ylide as a transient intermediate that is then intercepted in a cycloaddition. psu.edu This methodology has been applied to the synthesis of complex molecules, including spiro-oxindoles. researchgate.net

Three-Component Coupling Reactions (e.g., with N-Benzylidene Imines and Alkenes/Alkynes)

Transition metal-catalyzed reactions of this compound provide an efficient pathway for the construction of complex molecular scaffolds through multicomponent reactions. A notable example is the three-component coupling involving an imine, a dipolarophile (like an alkene or alkyne), and this compound. These reactions typically proceed through the formation of an intermediate ylide.

Ruthenium porphyrin complexes have been demonstrated as effective catalysts for the three-component coupling of this compound, N-benzylidene imines, and alkenes or alkynes. rameshrasappan.comrameshrasappan.com In this process, the transition metal catalyst first reacts with this compound to form a metallocarbene. This reactive intermediate then interacts with the imine to generate an azomethine ylide. The ylide, a 1,3-dipole, is subsequently trapped by a dipolarophile (alkene or alkyne) in a [3+2] cycloaddition to furnish highly functionalized pyrrolidines. rameshrasappan.comsci-hub.se This reaction showcases high diastereoselectivity. rameshrasappan.comrameshrasappan.com

The general mechanism can be outlined as follows:

Reaction of the ruthenium catalyst with this compound to form a ruthenium carbene intermediate.

The carbene is transferred to the N-benzylidene imine, generating a transient azomethine ylide.

The azomethine ylide undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne to yield the final pyrrolidine (B122466) product. sci-hub.se

Copper(I) salts are also capable of catalyzing this three-component assembly, leading to substituted pyrrolidines in high yields and with good to excellent diastereoselectivity. sci-hub.se For instance, using a copper(I) triflate-benzene complex ([Cu(OTf)]₂·C₆H₆) as the catalyst facilitates the reaction between an imine, an alkene, and ethyl diazoacetate (a close analog of this compound) to produce the corresponding substituted pyrrolidine. sci-hub.se

The table below summarizes representative findings for these three-component reactions.

CatalystDiazo CompoundImine ComponentDipolarophileProductYieldReference
[RuII(TMP)(CO)]α-Diazo estersN-Benzylidene iminesAlkenesFunctionalized Pyrrolidines51% (example) sci-hub.se
Ruthenium PorphyrinsThis compoundN-Benzylidene iminesAlkenes/AlkynesPolysubstituted Pyrrolidines59-98% rameshrasappan.com
[Cu(OTf)]₂·C₆H₆Ethyl DiazoacetateIminesAlkenesSubstituted PyrrolidinesModerate sci-hub.se

Diastereoselective Formation of Pyrrolidines

The formation of pyrrolidines from this compound and imines is often characterized by a high degree of stereocontrol, leading to specific diastereomers. This diastereoselectivity is a key feature of the transition metal-catalyzed three-component reactions discussed previously.

In the ruthenium porphyrin-catalyzed reaction, the 1,3-dipolar cycloaddition of the intermediate azomethine ylide with alkenes results in pyrrolidines with high diastereoselectivity. rameshrasappan.comrameshrasappan.com The specific stereochemical outcome is influenced by the geometry of the transient azomethine ylide and the mode of its addition to the dipolarophile. The catalyst structure plays a crucial role in dictating the stereocontrol of the reaction. sci-hub.se

Similarly, copper(I)-catalyzed three-component reactions can afford substituted pyrrolidines with excellent to good diastereoselectivities. sci-hub.se The choice of metal catalyst and its ligand system is a determining factor for both the yield and the stereoselectivity of the aziridination and subsequent pyrrolidine formation. psu.edu The formation of an azomethine ylide as an intermediate, which can be trapped by dipolarophiles like diethyl fumarate (B1241708) or dimethyl maleate, is a strong indicator for this reaction pathway leading to pyrrolidines, as opposed to direct aziridine formation. psu.eduresearchgate.net

An alternative approach to diastereoselective pyrrolidine synthesis involves the reaction of metal enolates of diazo compounds with chiral imines. For example, the highly diastereoselective addition of the lithium enolate of α-diazoacetoacetate to chiral N-sulfinyl imines has been developed. acs.org The resulting adduct can then undergo further transformations, such as a photoinduced Wolff rearrangement or a rhodium(II)-catalyzed intramolecular N-H insertion, to yield enantiomerically enriched 2-oxo and 3-oxo pyrrolidines. acs.org This method relies on the chiral auxiliary (the N-sulfinyl group) to direct the stereochemical course of the initial addition step.

The table below details research findings on the diastereoselective synthesis of pyrrolidines.

Catalyst/MethodDiazo CompoundImineKey FeatureProductDiastereoselectivityReference
Ruthenium PorphyrinsThis compoundN-Benzylidene imines[3+2] Cycloaddition of Azomethine YlidePyrrolidinesHigh rameshrasappan.comrameshrasappan.com
Copper(I) SaltsEthyl DiazoacetateImines[3+2] Cycloaddition of Azomethine YlidePyrrolidinesGood to Excellent sci-hub.se
Lithium Enolateα-DiazoacetoacetateChiral N-Sulfinyl IminesAddition to Chiral Auxiliary2-Oxo and 3-Oxo PyrrolidinesHigh acs.org

1,3 Dipolar Cycloaddition Reactions of Methyl Diazoacetate

Uncatalyzed 1,3-Dipolar Cycloadditions

The uncatalyzed 1,3-dipolar cycloaddition of methyl diazoacetate with a suitable dipolarophile, such as an alkene or alkyne, is a fundamental process for synthesizing substituted pyrazolines and pyrazoles. rameshrasappan.com The reaction involves the [3+2] cycloaddition of the 1,3-dipole (this compound) to a 2π-electron system (the dipolarophile). nih.govnih.gov The first documented 1,3-dipolar cycloaddition was the reaction of this compound with dimethyl fumarate (B1241708), reported by E. Buchner in 1888. nih.govnih.govfu-berlin.de

These reactions are a cornerstone of heterocyclic chemistry, providing access to a wide array of five-membered rings. nih.gov The general concept, formally introduced by Rolf Huisgen, describes the 1,3-dipole as a 4π-electron system that reacts with a 2π-electron dipolarophile. nih.gov this compound, as a diazoalkane, falls into the category of 1,3-dipoles with a central nitrogen atom. nih.gov

Formation of Pyrazolines and Pyrazoles

The reaction of this compound with alkenes leads to the formation of pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. For instance, the reaction with enamines can yield pyrazolines, which may subsequently eliminate an amine to form pyrazoles. rameshrasappan.com An example is the reaction of N-(1-cyclohexenyl)pyrrolidine with this compound, which produces a pyrazoline that eliminates pyrrolidine (B122466) to give a pyrazole (B372694) in high yield. rameshrasappan.com

When alkynes are used as dipolarophiles, the initial cycloaddition directly yields pyrazoles. nih.govsci-hub.se The reaction of this compound with electron-deficient alkynes is a common method for pyrazole synthesis. sci-hub.sefrontiersin.org Kinetic studies on the reaction of this compound with methyl acrylate (B77674) have shown that the process involves the parallel formation of trans- and cis-dimethyl-4,5-dihydro-3H-pyrazol-3,5-dicarboxylates, which then isomerize to the more stable 1H-pyrazoline. researchgate.net

The synthesis of pyrazoles from this compound and various carbonyl compounds can also be achieved through an organocatalytic, inverse-electron-demand [3+2] cycloaddition. sci-hub.se This method uses secondary amines as a "green promoter" to generate substituted pyrazoles with high regioselectivity. sci-hub.se

Reactivity with Dipolarophiles (e.g., Enamines, Alkynes)

The reactivity of this compound in 1,3-dipolar cycloadditions is highly dependent on the nature of the dipolarophile. Electron-rich dipolarophiles, such as enamines, and electron-deficient dipolarophiles, like certain alkynes, both react with this compound, highlighting its ambiphilic character. researchgate.net

Enamines: The reaction of this compound with enamines, such as 1-(N-pyrrolidino)cycloalkenes, has been a subject of detailed mechanistic studies. uni-muenchen.denih.govresearchgate.netnih.gov These reactions can lead to both 1,3-dipolar cycloaddition products and azo-coupling products. uni-muenchen.denih.govresearchgate.netnih.gov The interaction is particularly interesting as it can proceed through different pathways, including a stepwise mechanism involving zwitterionic intermediates. uni-muenchen.denih.govresearchgate.netnih.gov

Alkynes: The cycloaddition of this compound to alkynes is a direct route to pyrazole derivatives. nih.govrsc.org While reactions with electron-rich diazo compounds are well-documented, the intermolecular cycloaddition with electron-poor diazocarbonyl compounds like this compound is less common due to a large HOMO-LUMO energy gap. sci-hub.sefrontiersin.org However, the use of catalysts can facilitate these reactions. sci-hub.sefrontiersin.org For example, the reaction of diazoacetonitrile with alkynes has been shown to produce cyano-substituted pyrazoles in good yields. nih.gov

Mechanistic Investigations of Cycloadditions

The mechanism of the 1,3-dipolar cycloaddition of this compound has been a topic of extensive research, with debates centering on whether the reaction proceeds through a concerted or a stepwise pathway. fiveable.menumberanalytics.comresearchgate.net

Concerted vs. Stepwise Mechanisms

For a long time, 1,3-dipolar cycloadditions were generally believed to occur via a concerted, though often asynchronous, mechanism. researchgate.net In a concerted mechanism, the two new sigma bonds are formed in a single transition state. fiveable.menumberanalytics.com However, recent studies, particularly on the reaction of this compound with enamines, have provided strong evidence for a stepwise mechanism. uni-muenchen.denih.govresearchgate.netnih.gov

A stepwise mechanism involves the formation of a distinct intermediate before the final cyclization. fiveable.me In the case of this compound reacting with enamines, this intermediate is a zwitterion. uni-muenchen.denih.govresearchgate.netnih.gov DFT calculations have shown that the stepwise pathway for the reaction of this compound with 1-(N-pyrrolidino)cycloalkenes has a significantly lower energy barrier than the concerted pathway. uni-muenchen.denih.govresearchgate.net This stepwise nature can influence the stereochemical outcome of the reaction. fiveable.me

Role of Frontier Molecular Orbitals (FMO) in Reactivity

Frontier Molecular Orbital (FMO) theory is a key tool for understanding the reactivity in 1,3-dipolar cycloadditions. nih.govlibretexts.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction. acs.org

In the reaction of this compound (an electron-deficient 1,3-dipole) with an electron-rich dipolarophile like an enamine, the dominant interaction is typically considered to be between the HOMO of the enamine and the LUMO of the diazoacetate. nih.gov However, a crucial finding is that this compound possesses two low-lying unoccupied molecular orbitals: the LUMO (π*N=N) and the LUMO+1 (the unoccupied orbital of the heteropropargyl fragment). uni-muenchen.deresearchgate.netnih.gov

The commonly assumed concerted pathway is rationalized by the interaction of the enamine's HOMO with the LUMO+1 of the this compound. uni-muenchen.denih.govresearchgate.netnih.gov In contrast, the newly identified stepwise pathway is controlled by the interaction of the enamine's HOMO with the LUMO (π*N=N) of the diazoacetate, leading to the formation of a zwitterionic intermediate. uni-muenchen.denih.govresearchgate.netnih.gov This latter interaction has a lower activation barrier, making the stepwise mechanism the preferred pathway in these cases. uni-muenchen.denih.govresearchgate.net

Zwitterionic Intermediates in Stepwise Pathways

The formation of zwitterionic intermediates is the hallmark of the stepwise mechanism in the reaction of this compound with certain dipolarophiles, particularly enamines. uni-muenchen.denih.govresearchgate.netnih.gov These intermediates arise from the nucleophilic attack of the enamine on the terminal nitrogen of the diazo compound. nih.gov

DFT calculations and kinetic studies have provided detailed insights into these zwitterionic intermediates. uni-muenchen.denih.govresearchgate.net For the reaction of this compound with 1-(N-pyrrolidino)cycloalkenes, the formation of the zwitterionic intermediate is the rate-determining step of the stepwise cycloaddition. uni-muenchen.de This zwitterion can then cyclize to form the pyrazoline product. uni-muenchen.de Interestingly, these zwitterions can also be common intermediates for other reaction pathways, such as azo-coupling reactions. uni-muenchen.de The energy barrier for the stepwise cycloaddition via a zwitterionic intermediate has been calculated to be approximately 40 kJ/mol lower than for the concerted pathway. uni-muenchen.denih.govresearchgate.net

Kinetics and Mechanism Elucidation via NMR Spectroscopy and DFT Calculations

The kinetics and mechanisms of 1,3-dipolar cycloaddition reactions involving this compound have been extensively investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. These studies provide deep insights into the reaction pathways and the intermediates formed.

In the reaction of this compound with electron-deficient alkenes, such as methyl acrylate, kinetic studies using 1Н NMR spectroscopy have established a mechanism that involves the parallel formation of trans- and cis-dimethyl-4,5-dihydro-3H-pyrazol-3,5-dicarboxylates. researchgate.net This initial [3+2] cycloaddition is followed by a subsequent isomerization of the 3H-pyrazoline intermediates into the more thermodynamically stable 1H-pyrazoline. acs.orgnih.gov The entire reaction sequence can be monitored and the rate constants for each step determined by solving the corresponding system of differential equations. researchgate.net

DFT calculations have been crucial in elucidating the electronic interactions and transition states. For the cycloaddition with electron-deficient alkenes, the driving force is understood through Frontier Molecular Orbital (FMO) theory, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the alkene). acs.org

More complex mechanisms have been identified when this compound reacts with electron-rich dipolarophiles like enamines. nih.govuni-muenchen.de In this case, investigations combining NMR and DFT have revealed a previously overlooked stepwise pathway. nih.govuni-muenchen.de This pathway involves a zwitterionic intermediate and is characterized by a lower energy barrier compared to the traditionally assumed concerted mechanism. uni-muenchen.de This stepwise route is opened by the interaction of the enamine's HOMO with the LUMO(π*N=N) of the this compound. uni-muenchen.de The availability of two perpendicular low-lying unoccupied molecular orbitals in acceptor-substituted diazoalkanes allows for nucleophilic attack at different orbitals, leading to either concerted or stepwise pathways depending on the interacting partner. uni-muenchen.de

A kinetic analysis of the reaction between this compound and methyl acrylate in benzene-d6 (B120219) at 298 K yielded the following rate constants for the multi-step process. researchgate.net

Rate ConstantValue (x 10⁵ M⁻¹·s⁻¹)Description
k1t2.3 ± 0.3Formation of trans-3H-pyrazoline
k1c1.6 ± 0.2Formation of cis-3H-pyrazoline
k2t1.1 ± 0.3Isomerization of trans-3H-pyrazoline (catalyzed by methyl acrylate)
k2c1.8 ± 0.5Isomerization of cis-3H-pyrazoline (catalyzed by methyl acrylate)
k3t1.2 ± 0.4Isomerization of trans-3H-pyrazoline (catalyzed by 1H-pyrazoline)
k3c2.2 ± 0.7Isomerization of cis-3H-pyrazoline (catalyzed by 1H-pyrazoline)

Computational and Theoretical Investigations of Methyl Diazoacetate Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity of methyl diazoacetate, providing detailed insights into reaction mechanisms, transition state structures, and the origins of selectivity. nih.govresearchgate.netfigshare.com

Elucidation of Reaction Mechanisms

DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving this compound. For instance, in the copper(I)-catalyzed cyclopropanation of but-2-ene, DFT studies using the M06-2X and O3LYP functionals have shown that the rate-limiting step is the formation of a copper-carbene intermediate. csic.es This intermediate arises from the association of this compound with the copper(I) catalyst, followed by the loss of dinitrogen. csic.es

In the context of 1,3-dipolar cycloadditions with enamines, DFT calculations have revealed a previously overlooked stepwise pathway. nih.govuni-muenchen.deresearchgate.net This stepwise mechanism, proceeding through a zwitterionic intermediate, is calculated to have a significantly lower activation barrier (approximately 40 kJ mol⁻¹ lower in chloroform) than the traditionally assumed concerted pathway. nih.govuni-muenchen.deresearchgate.net The preference for the stepwise path is attributed to more favorable interaction energies and lower distortion energy of this compound compared to the concerted transition state. nih.gov

DFT has also been applied to understand the mechanism of rhodium-catalyzed O-H insertion reactions of this compound with water. researchgate.netresearchgate.net These studies indicate that the reaction proceeds via the formation of a rhodium-carbene complex, followed by either a stepwise or concerted pathway for the O-H insertion. researchgate.netresearchgate.net Similarly, in borane-catalyzed reactions, DFT has been used to map out the tandem catalytic cycles involved in the formation of N-substituted pyrazoles from the reaction of two different diazo compounds. cardiff.ac.uk

Analysis of Transition State Geometries and Energies

The analysis of transition state (TS) geometries and their corresponding energies is a key aspect of computational studies on this compound reactivity. DFT calculations provide detailed three-dimensional structures of these transient species, allowing for a rationalization of reaction outcomes.

In the Rhodium(II)-catalyzed cyclopropanation of styrene (B11656) with methyl phenyldiazoacetate, DFT (B3LYP) calculations have predicted an asynchronous but concerted transition state. nih.gov The calculated geometries and activation barriers have shown excellent agreement with experimental data, including kinetic isotope effects, which supports the proposed mechanism. nih.gov For the reaction of this compound with enamines, DFT calculations have been used to generate 3D potential energy surfaces, illustrating the energy profiles for both the concerted and stepwise pathways and clearly identifying the transition state structures for each. nih.gov

In intramolecular [3+2] cycloadditions of alkene-tethered α-silyloxydiazoalkanes, DFT calculations of transition state energies have been used to explain the observed stereoselectivity. mdpi.com The relative energies of the syn and anti transition states, influenced by steric effects, correlate well with the experimentally observed product distribution. mdpi.com For instance, a low diastereomeric differentiation energy of 0.7 kcal/mol was calculated for one substrate, consistent with competing steric interactions in the transition state. mdpi.com

The table below presents a selection of calculated activation free energies (ΔG‡) for various reactions of this compound, highlighting the utility of DFT in quantifying reaction barriers.

ReactionReactantsCatalyst/ConditionsDFT Functional/Basis SetCalculated ΔG‡ (kcal/mol)Reference
CycloadditionThis compound + PyrrolidinocyclopenteneCHCl₃(SMD=CHCl₃)/MN15/def2-TZVPD//(SMD=CHCl₃)/B3LYP-D3BJ/def2-SVPStepwise: Lower than concerted by ~40 kJ/mol (~9.6 kcal/mol) nih.gov
O-H InsertionThis compound + H₂ORh₂(O₂CH)₄B3LYP/LANL2DZ/6-31G(d)16.7 researchgate.net
CyclopropanationMethyl phenyldiazoacetate + StyreneRh₂(octanoate)₄B3LYPMatches experimental KIE nih.gov
CycloadditionThis compound + DienesChiral Phosphoric AcidNot specifiedNot specified rsc.org

Prediction of Regioselectivity and Stereoselectivity

DFT calculations are a valuable tool for predicting and rationalizing the regioselectivity and stereoselectivity observed in reactions of this compound. By comparing the activation energies of different possible reaction pathways leading to various isomers, a prediction of the major product can be made.

In the copper(I)-catalyzed cyclopropanation of (E)- and (Z)-but-2-ene, DFT calculations were performed to study the cis/trans diastereoselectivity. csic.es The nature of the intermediates and transition states was analyzed to understand the factors controlling the stereochemical outcome. csic.es Similarly, in the intramolecular [3+2] cycloaddition of alkene-tethered α-silyloxydiazoalkanes, DFT calculations successfully explained the observed syn/anti stereoselectivity by identifying steric effects as the dominant factor in determining the transition state energies. mdpi.com

For 1,3-dipolar cycloaddition reactions, DFT-based reactivity indices have been used to predict the regioselectivity. researchgate.net These theoretical studies, in conjunction with activation energy calculations, have shown good agreement with experimental observations. researchgate.net In the context of rhodium-catalyzed C-H insertion reactions, analysis of transition state geometries has led to the development of rational models for predicting the stereochemical outcome. figshare.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding the reactivity of this compound by examining the interactions between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) with the frontier orbitals of a reaction partner. researchgate.netlibretexts.orgwikipedia.org

HOMO-LUMO Interactions and Reactivity Trends

The reactivity of this compound in 1,3-dipolar cycloadditions has been a subject of extensive FMO analysis. uni-muenchen.deresearchgate.netresearchgate.net A crucial finding from computational studies is that for diazoalkanes like this compound, the LUMO is the π* orbital of the N=N bond, while the next lowest unoccupied molecular orbital (LUMO+1) corresponds to the heteropropargyl anion fragment typically considered in Huisgen cycloadditions. nih.govuni-muenchen.de

In reactions with electron-rich enamines, the interaction between the enamine HOMO and the diazoacetate LUMO (π*N=N) facilitates a stepwise reaction pathway. nih.govuni-muenchen.de This interaction is calculated to be more favorable than the interaction with LUMO+1, which would lead to a concerted cycloaddition. nih.govuni-muenchen.de This insight revises the classical FMO model for this class of reactions. nih.gov

FMO theory also helps classify cycloadditions as having either normal or inverse electron demand. d-nb.info For reactions of ethyl diazoacetate with substituted alkynes, FMO analysis and reactivity indices confirm that reactions with electron-deficient alkynes have normal electron demand, while those with electron-rich alkynes exhibit inverse electron demand, reflecting the moderate electrophilicity and nucleophilicity of the diazoacetate. researchgate.net The energy gap (Δε) between the interacting frontier orbitals is a key factor; a smaller gap generally leads to a faster reaction. researchgate.net

The table below shows the calculated energies of the frontier molecular orbitals for this compound.

Molecular OrbitalEnergy (eV)Computational MethodReference
LUMO (π*N=N)-(SMD=CHCl₃)/MN15/def2-TZVPD//(SMD=CHCl₃)/B3LYP-D3BJ/def2-SVP nih.gov
LUMO+1-(SMD=CHCl₃)/MN15/def2-TZVPD//(SMD=CHCl₃)/B3LYP-D3BJ/def2-SVP nih.gov

Note: Specific energy values were not provided in the source, but the LUMO (πN=N) is significantly lower in energy than LUMO+1.* nih.gov

Conformational Equilibrium Studies

Computational methods, particularly DFT, are employed to study the conformational equilibrium of this compound. Understanding the relative energies and populations of different conformers is crucial as they can exhibit different reactivities.

Kinetic Studies and Rate-Determining Step Analysis

Detailed Research Findings

Reactions with Enamines: Stepwise vs. Concerted Pathways

The 1,3-dipolar cycloaddition of this compound with electron-rich enamines has been a subject of detailed kinetic and computational analysis. Investigations using time-resolved ¹H NMR spectroscopy have been employed to monitor the reaction kinetics, for instance, by following the decrease in the concentration of the enamine's vinylic protons over time. nih.govuni-muenchen.de These experimental studies yield second-order rate constants (k₂). nih.govuni-muenchen.de

DFT calculations have been instrumental in distinguishing between the traditionally proposed concerted mechanism and a stepwise pathway. For the reaction between this compound and enamines such as 1-(N-pyrrolidino)cycloalkenes, computational models reveal that a stepwise mechanism proceeding through a zwitterionic intermediate is significantly more favorable. nih.govresearchgate.net The calculations show that the interaction between the enamine's Highest Occupied Molecular Orbital (HOMO) and the LUMO (π*N=N) of this compound initiates the reaction. nih.govuni-muenchen.de This leads to a stepwise cycloaddition with activation barriers approximately 40 kJ mol⁻¹ lower in energy than the concerted path, which would involve the enamine HOMO interacting with the LUMO+1 of the diazoacetate. nih.govresearchgate.netuni-muenchen.de

The rate-determining step in this stepwise pathway is the initial electrophilic attack of the diazo ester on the enamine, which results in the formation of a zwitterionic intermediate. researchgate.netuni-muenchen.de The subsequent cyclization of this intermediate occurs with a smaller energy barrier than the retro-addition to the reactants. uni-muenchen.de

Kinetic Data for the Reaction of this compound with Enamines in CDCl₃
EnamineTemperature (°C)k₂ (L mol⁻¹ s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)
Pyrrolidinocyclopentene401.15 x 10⁻⁴39.4 ± 1.5-168 ± 5
Pyrrolidinocyclopentene306.33 x 10⁻⁵
Pyrrolidinocyclopentene203.38 x 10⁻⁵
Pyrrolidinocyclopentene101.69 x 10⁻⁵
Pyrrolidinocyclohexene402.59 x 10⁻⁵38.2 ± 1.0-184 ± 3
Pyrrolidinocyclohexene301.38 x 10⁻⁵
Pyrrolidinocyclohexene207.10 x 10⁻⁶
Pyrrolidinocyclohexene-106.30 x 10⁻⁷

Data sourced from kinetic studies monitored by ¹H NMR spectroscopy. Activation parameters (ΔH‡ and ΔS‡) were derived from Eyring plots. uni-muenchen.deuni-muenchen.de

Metal-Catalyzed Reactions: Carbene Formation as the Kinetic Bottleneck

In contrast to cycloadditions, the rate-determining step in many metal-catalyzed reactions involving this compound is the formation of a metal-carbene intermediate.

Copper-Catalyzed Cyclopropanation: Theoretical studies on the copper(I)-catalyzed cyclopropanation of alkenes, such as (Z)- and (E)-but-2-ene, with this compound have been performed using DFT methods (M06-2X and O3LYP functionals). csic.es These calculations consistently identify the rate-limiting step as the formation of the copper-carbene complex. csic.es This process involves the association of this compound with the copper(I) catalyst, followed by the irreversible extrusion of a dinitrogen (N₂) molecule. csic.es The subsequent carbene insertion into the alkene double bond occurs with a lower activation barrier. csic.es

Iron-Catalyzed X-H Insertion: Kinetic studies of iron(II)-catalyzed insertion reactions of α-diazocarbonyls into Si-H, S-H, N-H, and O-H bonds also point to the formation of an iron-carbene as the rate-limiting step. rsc.orgrsc.org Experimental monitoring shows that the reaction rate is first-order with respect to the concentration of the diazoacetate. rsc.org Furthermore, the absence of a significant kinetic isotope effect when using deuterated silanes (e.g., Et₃Si-D vs. Et₃Si-H) indicates that the activation of the X-H bond is not the rate-determining step. rsc.orgrsc.org This evidence strongly supports a mechanism where the initial formation of the iron-carbene through nitrogen gas extrusion is the kinetic bottleneck of the catalytic cycle. rsc.orgrsc.org

Calculated Activation Gibbs Energies (ΔG‡) for Rate-Determining Steps in Metal-Catalyzed Reactions
ReactionCatalyst SystemRate-Determining StepComputational MethodΔG‡ (kJ mol⁻¹)
Cyclopropanation of (Z)-but-2-ene[Cu(CH₃CN)₂]⁺Copper-carbene formationM06-2X104.0
Cyclopropanation of (Z)-but-2-ene[Cu(CH₃CN)₂]⁺Copper-carbene formationO3LYP92.7
Cyclopropanation of (E)-but-2-ene[Cu(CH₃CN)₂]⁺Copper-carbene formationM06-2X105.9
Cyclopropanation of (E)-but-2-ene[Cu(CH₃CN)₂]⁺Copper-carbene formationO3LYP90.6

Data sourced from DFT calculations on the copper(I)-catalyzed cyclopropanation reaction. csic.es

Asymmetric Catalysis with Methyl Diazoacetate

Development of Chiral Catalysts

The quest for catalysts that can effectively control the stereochemical outcome of reactions with methyl diazoacetate has led to the design and synthesis of a diverse array of chiral molecules. These catalysts create a chiral environment around the reactive carbene intermediate generated from this compound, directing its approach to the substrate and thus dictating the stereochemistry of the product.

Chiral Copper(I) Catalysts (e.g., with Semicorrine, Bis(oxazoline) Ligands)

Chiral copper(I) catalysts have emerged as highly effective promoters for asymmetric reactions of diazoacetates. rameshrasappan.com Among the most successful ligands for these catalysts are semicorrine and bis(oxazoline) (BOX) ligands. rameshrasappan.com The development of these C2-symmetric ligands was a significant breakthrough, allowing for the synthesis of cyclopropane (B1198618) derivatives with high optical induction. rameshrasappan.comnih.gov

The general principle behind these catalysts involves the in-situ formation of a copper(I)-carbene complex. rameshrasappan.com The chiral ligand, coordinated to the copper center, creates a defined chiral pocket. The substituents on the carbene are believed to orient themselves to minimize steric interactions with the bulky groups of the ligand. rameshrasappan.com This controlled orientation dictates the enantiofacial selectivity of the subsequent reaction with an alkene. A model proposed by Pfaltz for the related semicorrine ligands has been instrumental in rationalizing the stereochemical outcomes of these reactions. rameshrasappan.com The catalyst is typically formed by reacting a copper(I) salt, such as copper(I) triflate (CuOTf), with the chiral bis(oxazoline) ligand. nih.gov

Catalyst SystemLigand TypeKey FeaturesTypical Application
Copper(I) with Semicorrine LigandsC2-SymmetricEarly successful examples for high enantiocontrol.Asymmetric Cyclopropanation
Copper(I) with Bis(oxazoline) (BOX) LigandsC2-SymmetricWidely used, highly modular, and effective for a range of alkenes. nih.govAsymmetric Cyclopropanation nih.gov

Chiral Dirhodium Carboxylates and Carboxamidates

Dirhodium(II) complexes are exceptionally versatile catalysts for reactions involving diazo compounds. ajol.info The introduction of chiral carboxylate and carboxamidate ligands to the dirhodium core has led to the development of powerful catalysts for asymmetric transformations. nih.govacs.org These "paddlewheel" complexes possess two rhodium atoms bridged by four chiral ligands, leaving two axial sites available for carbene formation and subsequent reaction. mdpi.com

Chiral dirhodium carboxamidates, in particular, have demonstrated exceptional levels of enantiocontrol in intramolecular cyclopropanation and C-H insertion reactions of diazoacetates. nih.govacs.org The proximity of the chiral center on the ligand to the reactive carbene at the axial position of the dirhodium center allows for highly effective stereochemical communication. ajol.info The structural rigidity and the ease of ligand exchange are key features that contribute to the broad applicability of these catalysts. nih.govacs.org

Catalyst TypeLigand TypeKey FeaturesTypical Application
Chiral Dirhodium CarboxylatesChiral Carboxylic Acids (e.g., N-protected amino acids)Effective for various carbene transfer reactions. nih.govCyclopropanation, C-H Insertion nih.govmdpi.com
Chiral Dirhodium CarboxamidatesChiral CarboxamidesExceptional enantiocontrol in intramolecular reactions. nih.govacs.org Structurally rigid and low oxidation potential. nih.govacs.orgIntramolecular Cyclopropanation, C-H Insertion nih.govacs.org

Chiral Brønsted Acids (e.g., Axially Chiral Dicarboxylic Acids, Chiral Spiro Phosphoric Acids)

In a departure from transition metal catalysis, chiral Brønsted acids have emerged as powerful organocatalysts for asymmetric reactions of this compound. nih.gov This approach relies on the activation of the reaction partners through hydrogen bonding interactions. Axially chiral dicarboxylic acids and chiral spiro phosphoric acids (SPAs) are prominent examples of this catalyst class. nih.govrsc.org

These catalysts function by protonating the diazo compound or, more commonly, by activating an electrophile, such as an imine, through hydrogen bonding. sakura.ne.jpnih.gov This activation enhances the electrophilicity of the substrate and creates a chiral environment that directs the nucleophilic attack of the diazoacetate. Axially chiral dicarboxylic acids, for instance, have been successfully employed in asymmetric Mannich-type reactions of N-Boc imines with diazoacetates, affording chiral β-amino acid derivatives with high enantioselectivity. nih.govacs.org Similarly, chiral spiro phosphoric acids have been shown to catalyze the asymmetric acyl-Mannich reaction of isoquinolines with diazoacetate. rsc.org

Catalyst TypeKey FeaturesTypical Application
Axially Chiral Dicarboxylic AcidsPossess a distinct acidity and a unique chiral scaffold based on internal hydrogen bonding. nih.govacs.orgAsymmetric Mannich-type reactions. nih.govacs.org
Chiral Spiro Phosphoric Acids (SPAs)Highly effective in activating imines through hydrogen bonding. rsc.orgsakura.ne.jpAsymmetric acyl-Mannich reactions. rsc.org

Enantioselective Transformations

The development of the aforementioned chiral catalysts has enabled a wide range of enantioselective transformations using this compound. These reactions provide access to valuable chiral building blocks for the synthesis of complex molecules.

Asymmetric Cyclopropanation of Alkenes

The transition metal-catalyzed cyclopropanation of alkenes with this compound is one of the most important applications of this reagent. rameshrasappan.com The use of chiral catalysts, particularly those based on copper and rhodium, has rendered this reaction highly enantioselective. nih.govnih.gov

Chiral copper(I)-bis(oxazoline) complexes are excellent catalysts for the cyclopropanation of mono- and 1,1-disubstituted olefins. nih.gov These reactions often proceed with high yields and exceptional enantioselectivities, sometimes exceeding 99% ee. nih.gov Chiral dirhodium(II) carboxylates and carboxamidates are also highly effective, especially for intramolecular cyclopropanations, where they can achieve outstanding levels of stereocontrol. nih.govacs.org The choice of catalyst and ligand can influence not only the enantioselectivity but also the diastereoselectivity (trans/cis) of the resulting cyclopropane.

Representative Examples of Asymmetric Cyclopropanation with Diazoacetates
AlkeneDiazo CompoundCatalystYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (% ee, trans)
Styrene (B11656)Ethyl diazoacetateCu(II)-bis(oxazoline)-->99
1,1-Disubstituted OlefinEthyl diazoacetateCu(I)-bis(oxazoline)-->99
Electron Deficient AlkeneMethyl p-tolyldiazoacetateRh2(S-DOSP)459>97:377 nih.gov
Styryldiazoacetate-Rh2(S-TCPTAD)475-89-95-98 nih.gov

Asymmetric Mannich-type Reactions with Diazoacetate

The asymmetric Mannich-type reaction provides a direct route to chiral β-amino esters, which are valuable precursors for the synthesis of β-lactams and other biologically active compounds. The use of chiral Brønsted acids as catalysts has been a significant advance in this area. nih.govacs.org

In these reactions, the chiral Brønsted acid activates an N-protected imine towards nucleophilic attack by the diazoacetate. nih.gov For example, axially chiral dicarboxylic acids have been shown to catalyze the reaction between N-Boc protected imines and tert-butyl diazoacetate, yielding the corresponding β-amino acid derivatives in high yields and with excellent enantioselectivities. nih.govacs.org This methodology has been extended to other diazo compounds, such as (diazomethyl)phosphonates and (diazomethyl)sulfones, demonstrating the versatility of the catalytic system. nih.govacs.org Chiral spiro phosphoric acids have also proven to be highly effective catalysts for similar transformations, such as the asymmetric acyl-Mannich reaction of isoquinolines with diazoacetate, leading to chiral 1,2-dihydroisoquinolines. rsc.org

Examples of Asymmetric Mannich-type Reactions with Diazoacetates
Imine SubstrateDiazo CompoundCatalystYield (%)Enantiomeric Excess (% ee)
N-Boc Iminestert-Butyl diazoacetateAxially Chiral Dicarboxylic AcidHighHigh nih.govacs.org
Isoquinolines (in situ acyl-iminium)DiazoacetateChiral Spiro Phosphoric Acidup to 98up to 99 rsc.org

Ligand Design and Stereochemical Control in

The efficacy of asymmetric catalysis in reactions involving this compound is fundamentally dependent on the design of the chiral ligand associated with the metal catalyst. numberanalytics.com The ligand's architecture creates a chiral environment around the catalytically active metal center, which is essential for differentiating between the prochiral faces of the substrate or the reactive intermediate. kyushu-univ.jp This differentiation, known as enantiodiscrimination, is primarily achieved through specific non-covalent interactions between the ligand, the metal carbene formed from this compound, and the reacting substrate. kyushu-univ.jpacs.orgcsic.es The design principles focus on maximizing the energy difference between the transition states leading to the different stereoisomers. kyushu-univ.jp Two of the most critical factors manipulated in ligand design are intermolecular steric interactions and remote stereoelectronic effects. acs.orgunl.pt

Intermolecular Steric Interactions in Chiral Systems

Intermolecular steric repulsion is a cornerstone of stereochemical control in asymmetric catalysis. csic.es In the context of this compound reactions, such as cyclopropanation, chiral ligands are designed with bulky substituents strategically positioned to create a sterically biased reaction pocket. numberanalytics.comkyushu-univ.jp This steric hindrance selectively disfavors certain approach trajectories of the substrate, thereby promoting the formation of a specific enantiomer. acs.orgcsic.es

The enantioselectivity in the cyclopropanation of olefins catalyzed by chiral copper or ruthenium complexes is a well-studied example. acs.orgcsic.es For instance, in reactions utilizing chiral bis(oxazoline) (Box) or pybox ligands, the steric interactions between the ester group of the this compound-derived carbene and the bulky substituents on the chiral ligand are paramount. acs.orgcsic.es Computational and experimental studies have shown that the approach of the olefin to the metal-carbene intermediate determines the stereochemical outcome. The enantioselectivity is governed by the steric clash between the ester group and a substituent on the ligand's oxazoline (B21484) ring. csic.es This clash is present in the transition state leading to one enantiomer but absent in the pathway to the other, making the latter energetically more favorable. acs.orgcsic.es

A DFT study on a pybox-ruthenium catalyzed cyclopropanation of styrene with this compound identified the key steric interaction as being between the incoming alkene and an isopropyl group on the chiral ligand in the disfavored reaction pathway. acs.org Similarly, for copper-based catalysts with oxazoline-based ligands, the primary steric interaction responsible for enantiodiscrimination is the repulsion between the ester group of the carbene and a substituent at the 4-position of the oxazoline ring. csic.es

The influence of steric bulk extends to the diazoacetate itself. In rhodium-catalyzed cyclopropanation of styrene, increasing the steric bulk of the diazo ester's alkyl group (e.g., from methyl to tert-butyl) has been shown to enhance the trans-diastereoselectivity. rsc.org This demonstrates that even subtle changes in the steric profile of the reactants can be amplified by the chiral catalyst environment.

The following table summarizes the results of asymmetric cyclopropanation of styrene with ethyl diazoacetate using various chiral ruthenium 2,6-bis(thiazolinyl)pyridine complexes, highlighting the impact of ligand steric properties on selectivity. unl.pt

LigandR GroupYield (%)trans:cis Ratioee trans (%)ee cis (%)
1a Et8993:78460
1b iPr9095:58865
1c Bn8592:84025
1d Ph8290:103520
This table is generated based on data from a study on asymmetric Ru-catalyzed cyclopropanations, illustrating how ligand substituents (R Group) influence stereoselectivity. unl.pt

The data indicate that ligands with alkyl substituents (Et, iPr) provide significantly higher enantiomeric excesses (ee) for the trans product compared to those with aryl substituents (Bn, Ph). This is attributed to the less favorable steric interactions between the incoming styrene's phenyl group and the bulkier aryl groups of ligands 1c and 1d . unl.pt

Remote Stereoelectronic Effects of Chiral Ligands

Beyond direct steric clashes, more subtle, long-range electronic interactions, termed remote stereoelectronic effects, play a crucial role in defining the stereochemical outcome of a reaction. acs.orgunl.pt These effects arise when the electronic properties of a part of the ligand, distant from the metal's coordination site, influence the geometry and energy of the transition state. acs.org

In pybox-ruthenium catalytic systems, for example, such remote stereoelectronic effects have been reported to contribute to the high levels of enantioselectivity observed in cyclopropanation reactions. acs.orgunl.pt Computational models have revealed that electronic factors, transmitted through the ligand's framework, can influence the orientation of the carbene intermediate derived from this compound, thereby impacting the facial selectivity of the olefin's approach. acs.org

The substitution of atoms within the ligand's heterocyclic core can also induce significant stereoelectronic changes. For instance, replacing the oxygen atoms in bis(oxazoline) ligands with sulfur atoms to create bis(thiazoline) ligands alters the electronic nature of the metal-carbene bond. unl.pt This modification can lead to different levels of reactivity and asymmetric induction, as the electronic properties of the sulfur atom differ from those of oxygen, affecting the electrophilicity and stability of the catalytic intermediates. unl.pt

Furthermore, the concept has been observed in other catalytic systems where through-bond and through-space electronic interactions within rigid, cage-like ligand structures can dictate stereoselectivity. These effects underscore the complexity of chiral ligand design, where the entire molecular structure, not just the immediate steric environment around the metal center, contributes to the precise control of stereochemistry in reactions involving this compound. acs.org

Advanced Reaction Concepts and Methodologies Involving Methyl Diazoacetate

Cascade and Multicomponent Reactions

Methyl diazoacetate and its derivatives are valuable components in cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly atom-economical and efficient.

Three-component coupling reactions involving this compound, N-benzylidene imines, and alkenes or alkynes can be catalyzed by ruthenium porphyrins. rameshrasappan.com In these processes, the initial carbene transfer from the diazoacetate to the imine generates an azomethine ylide. This intermediate then undergoes a 1,3-dipolar cycloaddition to produce highly substituted pyrrolidines with significant diastereoselectivity. rameshrasappan.com

Gold(I)-catalyzed cascade reactions also utilize diazoacetates. For instance, a process involving methyl aryl diazoacetates, imines, and p-toluenesulfonylisocyanate leads to the formation of 5-membered cyclic carbamimidates. beilstein-journals.org Similarly, rhodium catalysts can generate an oxonium ylide from a diazoacetate and an alcohol; this ylide can then participate in subsequent reaction steps within a cascade sequence. beilstein-journals.org

Furthermore, photocatalyzed MCRs have been developed that leverage the radical-generating capabilities of diazo compounds. In a strategy based on polarity reversal, photocatalysis enables multicomponent reactions between nitrogen aromatic heterocycles, alkenes, and diazo compounds, yielding functionalized derivatives with high regioselectivity. acs.org This approach creates an electrophilic carbon radical from the diazo compound, which adds to an alkene to form a nucleophilic radical, subsequently enabling assembly with a heteroarene. acs.org

Photochemical Reactions and Carbene Generation

Photochemical methods provide a metal-free approach to generating carbenes from this compound, offering mild reaction conditions and unique reactivity profiles.

Visible light, particularly blue light (460–490 nm), can induce the photolysis of aryldiazoacetates at room temperature. rsc.orgresearchgate.net This process does not require a transition metal catalyst or a photosensitizer. The reaction proceeds through the direct photoexcitation of the diazo compound, which then expels molecular nitrogen to form a highly reactive free carbene. rsc.orgsnnu.edu.cnresearchgate.net This carbene can then be trapped by a wide range of substrates, including styrenes, carboxylic acids, amines, and even alkanes, to form cyclopropanes or insertion products. rsc.org This method has been shown to be effective for various transformations, including O-H, N-H, and C-H insertions, often with improved yields compared to analogous thermal processes. rsc.org

The fundamental step in the photochemical reactions of this compound is the photoinduced formation of an ester-carbene. The process begins when the diazoacetate molecule absorbs a photon of visible light, promoting it to an electronically excited state. rsc.orgicm.edu.pl In this higher energy state, the molecule readily undergoes the extrusion of a stable dinitrogen (N₂) molecule. rsc.orgicm.edu.pl This fragmentation results in the formation of a singlet carbene, a highly reactive intermediate where the carbon atom has a vacant p-orbital and a lone pair of electrons. rsc.org This free carbene, specifically an ester-carbene due to the attached methoxycarbonyl group, can then engage in various rapid, subsequent reactions before it decomposes or rearranges. snnu.edu.cn

Green Chemistry Approaches

The application of this compound in synthesis is evolving to incorporate principles of green chemistry, focusing on the use of safer solvents, recyclable catalysts, and more efficient process technologies like flow chemistry.

Dimethyl carbonate (DMC) has been identified as an environmentally benign solvent alternative for reactions involving diazo compounds. researchgate.netrsc.org Recognized for its low toxicity, high biodegradability, and favorable environmental profile, DMC has been successfully employed in iron-catalyzed insertion reactions. researchgate.neteurekaselect.com Specifically, the insertion of carbenes derived from methyl α-phenyl-α-diazoacetate into Si-H, S-H, N-H, and O-H bonds proceeds efficiently in DMC, catalyzed by iron(II) triflate (Fe(OTf)₂). rsc.org The use of DMC in these transformations provides good to excellent yields of the desired products, demonstrating its viability as a green solvent for homogeneous catalysis involving hazardous reagents like diazoacetates. researchgate.netrsc.org

Table 1: Iron-Catalyzed Insertion of Methyl α-Phenyl-α-diazoacetate in Dimethyl Carbonate (DMC) This table presents data from iron-catalyzed insertion reactions into various X-H bonds using DMC as a solvent.

Substrate (X-H Source)ProductYield (%)Conditions
TriethylsilaneMethyl 2-phenyl-2-(triethylsilyl)acetate95Fe(OTf)₂ (5 mol%), 25 °C
ThiophenolMethyl 2-phenyl-2-(phenylthio)acetate85Fe(OTf)₂ (5 mol%), 80 °C, 4 equiv. thiol
Aniline (B41778)Methyl 2-(phenylamino)-2-phenylacetate79Fe(OTf)₂ (5 mol%), 80 °C, 5 equiv. amine
Benzyl alcoholMethyl 2-(benzyloxy)-2-phenylacetate93Fe(OTf)₂ (5 mol%), 25 °C

The use of heterogeneous catalysts offers significant green advantages, including ease of catalyst separation, potential for recycling, and reduced metal contamination of products. Metal-exchanged clays (B1170129) and supported metal catalysts have proven effective for reactions with this compound.

Rhodium(III)- and Copper(II)-exchanged montmorillonite (B579905) K10 clays are efficient and reusable solid catalysts for various transformations. psu.edupsu.edu For example, Rh(III)-exchanged clay catalyzes the cycloaddition of this compound to imines to form trans-aziridines. psu.edu These clay catalysts are also effective for the insertion of carbenes generated from this compound into the X-H bonds of amines, thiols, alcohols, and acids. psu.edu Cu(II)-exchanged clay, for instance, efficiently catalyzes the synthesis of β-keto esters from aldehydes and this compound. psu.edu

Table 2: Clay-Catalyzed Reactions of this compound This table summarizes the performance of metal-exchanged montmorillonite K10 clay in various insertion reactions.

CatalystSubstrate TypeReactionYield (%)Conditions
Rh(III)-Mont K10ImineAziridination57Benzene, reflux, 5 h
Cu(II)-Mont K10Aromatic Aldehydeβ-Keto Ester Formation69-90Benzene, 80 °C
Cu(II)-Mont K10Aromatic AmineN-H Insertion65-75Benzene, 80 °C, 3 h
Cu(II)-Mont K10ThiolS-H Insertion85-95Benzene, 25 °C
Rh(III)-Mont K10AlcoholO-H Insertion60-70Benzene, 60 °C

In addition to clays, metals supported on other materials are also effective. Copper catalysts supported on silica (B1680970) or silica-alumina have been used for the C-H insertion of carbenes from diazoacetates into tetrahydrofuran. csic.es Furthermore, supported metal clusters, such as palladium on metal-organic frameworks (MOFs) or gold and silver on solid oxides, show good activity for carbene insertion reactions and are recoverable and reusable. researchgate.net

Continuous flow chemistry provides a powerful tool for handling hazardous reagents like this compound safely and efficiently. ucc.ieresearchgate.net The small reactor volumes and excellent heat and mass transfer in microreactors or packed-bed reactors minimize the risks associated with the accumulation of unstable diazo compounds and allow for precise control over reaction conditions. acs.org

Synthetic Utility and Applications in Complex Molecule Synthesis

Access to Highly Functionalized Carbocycles and Heterocycles

The generation of metal carbenoids from methyl diazoacetate is a powerful strategy for synthesizing diverse and densely functionalized cyclic systems.

Cyclopropanation and Cycloaddition Reactions: this compound readily participates in transition metal-catalyzed cyclopropanation reactions with alkenes to yield cyclopropyl (B3062369) esters. rameshrasappan.com The choice of catalyst, such as dirhodium(II) tetraacetate or copper(II) acetylacetonate, can influence the regio- and stereoselectivity of the addition, particularly with substrates like conjugated dienes. rameshrasappan.com This methodology extends to the synthesis of complex carbocycles. For instance, reaction with the trimethylsilyl (B98337) enol ether of cyclopentanone, followed by treatment with a fluoride (B91410) source, yields a 1,4-keto ester, demonstrating a ring-expansion strategy. rameshrasappan.com Furthermore, the addition of the this compound-derived carbene to aromatic systems like benzene, catalyzed by rhodium trifluoroacetate, leads to the formation of seven-membered rings such as methyl cyclohepta-2,4,6-triene-1-carboxylate. rameshrasappan.comoup.com

In addition to carbocycles, this compound is instrumental in synthesizing heterocycles.

[3+2] Cycloadditions: It undergoes uncatalyzed 1,3-dipolar cycloadditions with suitable dipolarophiles like enamines to form pyrazolines, which can subsequently eliminate the amine to yield substituted pyrazoles. rameshrasappan.comnih.govresearchgate.net Three-component coupling reactions involving an N-benzylidene imine, an alkene or alkyne, and this compound, catalyzed by ruthenium porphyrins, generate azomethine ylides that undergo [3+2] cycloaddition to afford highly substituted pyrrolidines. rameshrasappan.com

Reactions with Heteroarenes: Catalytic cyclopropanation of heteroarenes such as furans and pyrroles provides access to valuable structures like disubstituted γ-butyrolactones and precursors for unnatural amino acids. rameshrasappan.com

Domino Reactions: In the presence of rhodium(II) catalysts, this compound reacts with α,β-unsaturated δ-(N-aryl)amino esters in a domino process. This involves the initial formation of an N-ylide, followed by an intramolecular Michael addition to create multi-functionalized pyrrolidines. researchgate.net

The table below summarizes selected examples of carbocycle and heterocycle synthesis using this compound.

Starting Material(s)Catalyst/ConditionsProduct TypeYield (%)Ref
cis-2-OcteneDirhodium(II) TetraacetateCyclopropyl ester- rameshrasappan.com
Trimethylsilyl enol ether of cyclopentanoneCu(acac)₂, then F⁻1,4-Keto ester75 rameshrasappan.com
BenzeneRh(O₂CCF₃)₂Cycloheptatriene carboxylate100 rameshrasappan.com
N-(1-Cyclohexenyl)pyrrolidineNone (neat)Pyrazole (B372694)82 rameshrasappan.com
Furan (B31954)Rhodium(II) catalystDisubstituted γ-butyrolactone- rameshrasappan.com
N-Benzylidene imine + AlkeneRuthenium porphyrinPyrrolidine (B122466)59-98 rameshrasappan.com
Cinnamaldehyde ethylene (B1197577) acetalRh₂(OAc)₄, imidazolium (B1220033) saltCyclopropanecarboxylic acid esterModerate researchgate.net

Insertion Reactions: The insertion of a carbene derived from this compound into a bond is another cornerstone of its synthetic utility.

X-H Insertion (X = O, S, N): Rhodium carboxylates efficiently catalyze the insertion of the methoxycarbonylcarbene into the O-H bond of alcohols and the S-H bond of thiols. rameshrasappan.comrsc.orgpsu.edu This reaction provides a direct route to α-alkoxy and α-thioalkoxy esters. Similarly, N-H insertion into amines occurs, often proceeding through the formation of an ylide intermediate followed by a proton transfer. oup.com Metal-exchanged clays (B1170129) (Rh- or Cu-montmorillonite) have also been shown to be effective heterogeneous catalysts for these transformations. psu.edu

C-H Insertion: While intermolecular C-H insertion is less common with this compound compared to donor-acceptor substituted diazo compounds, intramolecular C-H insertions are highly effective for constructing cyclopentane (B165970) rings. rameshrasappan.comwikipedia.org The regioselectivity of these insertions can be controlled by the electronic and steric properties of the substrate and the choice of rhodium catalyst. wikipedia.org Iron porphyrin complexes have also been developed as catalysts for C-H insertion reactions. iastate.edu

Precursor for Key Intermediates (e.g., β-Keto Esters)

This compound is a valuable reagent for the synthesis of β-keto esters, which are pivotal intermediates in organic synthesis due to their dual electrophilic and nucleophilic character. psu.edumdpi.com

The most direct method is the condensation of this compound with aldehydes, often referred to as the Roskamp homologation. mdpi.com This reaction is typically catalyzed by Lewis acids or transition metal complexes.

Catalytic Systems for β-Keto Ester Synthesis:

Metal-Exchanged Clays: Copper(II)-exchanged montmorillonite (B579905) K10 clay has proven to be an efficient and reusable heterogeneous catalyst for the reaction between this compound and various aromatic and aliphatic aldehydes, producing β-keto esters in good yields. psu.edu

Other Lewis Acids: A range of other Lewis acids, such as tin(II) chloride (SnCl₂), are also effective catalysts for this transformation. mdpi.com

Mechanism: The reaction is believed to proceed via the formation of a metal-carbenoid species from this compound. This carbenoid then reacts with the aldehyde to generate the β-keto ester product. psu.edu

The following table presents data on the synthesis of various β-keto esters from aldehydes and this compound using a copper-exchanged clay catalyst.

AldehydeCatalystProductYield (%)Ref
BenzaldehydeCu-Mont K10Methyl 3-oxo-3-phenylpropionate90 psu.edu
4-MethoxybenzaldehydeCu-Mont K10Methyl 3-(4-methoxyphenyl)-3-oxopropionate92 psu.edu
4-ChlorobenzaldehydeCu-Mont K10Methyl 3-(4-chlorophenyl)-3-oxopropionate88 psu.edu
DecanalCu-Mont K10Methyl 3-oxotridecanoate85 psu.edu
IsobutyraldehydeCu-Mont K10Methyl 4-methyl-3-oxopentanoate80 psu.edu

Beyond simple β-keto esters, more complex diazo intermediates can be synthesized. For example, methyl diazoacetoacetate undergoes zinc triflate-catalyzed Mukaiyama-aldol type condensations with aldehydes to produce highly functionalized δ-siloxy-α-diazo-β-ketoalkanoates. acs.org These multifunctional products serve as versatile building blocks for further synthetic elaborations. nih.gov

General Applications in Organic Synthesis for Diverse Compound Classes

The reactivity of this compound extends to a broad spectrum of transformations beyond the core reactions already discussed, making it a key tool for accessing diverse classes of organic compounds.

Ylide Formation and Rearrangement: The reaction of the this compound-derived carbene with heteroatoms (like sulfur, oxygen, or nitrogen) in various substrates leads to the formation of ylides. rameshrasappan.comresearchgate.net These ylides can undergo subsequent rearrangements, such as rameshrasappan.comnih.gov-sigmatropic or Stevens rearrangements, to yield complex products. researchgate.net For example, the reaction with allylic sulfides or ethers can provide homoallylic products after rearrangement.

Cascade Reactions: this compound can participate in multi-step cascade reactions. It reacts with pyridinium (B92312) or phosphorus ylides in multistep processes that lead to novel polyfunctional phosphorus ylides or complex carboxylate derivatives. researchgate.net

Synthesis of Natural Products: The intermediates derived from this compound chemistry are valuable in the total synthesis of natural products. For instance, an α-ketoester, prepared through a sequence involving the addition of this compound, was a key intermediate in the synthesis of (-)-Preussochromone D, where it underwent a diastereoselective intramolecular aldol (B89426) reaction to construct a key part of the molecular framework. beilstein-journals.org

1,3-Dipolar Cycloadditions: The uncatalyzed 1,3-dipolar cycloaddition of this compound with electron-poor alkenes, such as methyl acrylate (B77674), yields pyrazoline derivatives. nih.govunive.it This reaction's second step, a 1,3-proton shift to form the more stable pyrazoline isomer, can be catalyzed by Lewis bases. nih.gov

The versatility of this compound ensures its continued importance as a C1 building block in the strategic construction of complex organic molecules across various fields of chemical research.

Biological Studies Focused on Mechanistic Insights and Biomolecule Modification

Modification of Biomolecules via Carbene Intermediates

The generation of carbenes from methyl diazoacetate is a powerful method for the modification of various biomolecules. This process is typically catalyzed by transition metals, such as rhodium and copper, which facilitate the decomposition of this compound to form a metallocarbene. rsc.org This highly reactive intermediate can then undergo insertion reactions into various bonds.

One of the key applications is the insertion into X-H bonds, where X can be nitrogen, oxygen, or sulfur. rsc.orgrameshrasappan.com This allows for the targeted modification of functional groups commonly found in biomolecules. For instance, the reaction with amines leads to the formation of N-H insertion products, effectively alkylating the amine. Similarly, reactions with alcohols and thiols result in the formation of new carbon-oxygen and carbon-sulfur bonds, respectively. rsc.org These reactions provide a method for the site-specific introduction of a methyl ester moiety into proteins and other macromolecules, which can be used for labeling, cross-linking, or altering the function of the biomolecule. mdpi.com

Metal-exchanged clays (B1170129) have been shown to be effective catalysts for these transformations, promoting the insertion of the carbene derived from this compound into the N-H bonds of amines, O-H bonds of alcohols, S-H bonds of thiols, and even the O-H bond of carboxylic acids. rsc.org This versatility highlights the broad applicability of this compound in the chemical modification of biological molecules.

The modification of biomolecules using this compound is not limited to simple insertion reactions. The carbene intermediate can also participate in cycloaddition reactions, such as the formation of cyclopropanes from alkenes. rameshrasappan.com This allows for the introduction of strained ring systems into biomolecules, which can act as probes or introduce conformational constraints.

Studies on Enzyme Mechanisms and Non-Native Catalysis (e.g., B12-Dependent Enzymes for Carbene Transfer)

This compound and its derivatives are pivotal in the study of enzyme mechanisms, particularly in the realm of non-native catalysis, where enzymes are repurposed to catalyze reactions not found in nature. A significant area of this research involves heme-dependent proteins and B12-dependent enzymes. acs.orgrsc.org

Inspired by the ability of iron porphyrin complexes to catalyze carbene transfer reactions, researchers have successfully engineered cytochrome P450 enzymes and myoglobin (B1173299) to perform reactions such as the cyclopropanation of styrenes using diazoacetates. acs.org These studies demonstrate that the protein scaffold of an enzyme can be mutated to control the enantioselectivity and diastereoselectivity of the carbene transfer reaction, offering advantages over small-molecule catalysts. acs.org The enzyme's active site can precisely control the reaction environment, leading to highly selective transformations that are challenging to achieve with traditional chemical catalysts. acs.org

More recently, vitamin B12-dependent enzymes have emerged as a promising platform for non-native carbene transfer catalysis. chemrxiv.orgresearchgate.net While vitamin B12 itself can catalyze a variety of organic transformations, its activity and selectivity can be significantly enhanced and controlled by the protein scaffold of a B12-dependent enzyme. chemrxiv.orgresearchgate.net

An engineered variant of the B12-dependent transcription factor CarH, denoted as CarH*, has been shown to catalyze the N-alkylation of aniline (B41778) using ethyl diazoacetate, a reaction for which B12 alone shows only trace activity. chemrxiv.org This highlights the crucial role of the protein environment in accelerating non-native reactions. Further research identified another corrinoid protein, MtaC, which, when reconstituted with B12, exhibits even greater activity for aniline N-alkylation. chemrxiv.org These engineered biocatalysts demonstrate remarkable stability, including tolerance to organic solvents like methanol, which is a significant advantage for practical applications. chemrxiv.org

The mechanism of these non-native enzymatic reactions is thought to involve the formation of a cobalt-carbene intermediate. The protein's primary and second coordination spheres are believed to play a critical role in stabilizing reactive intermediates and controlling the reaction's outcome. chemrxiv.org For example, in CarH*-catalyzed reactions, second-sphere interactions are thought to be responsible for the observed selectivity. chemrxiv.org

Table 1. Comparison of Catalysts in the N-H Insertion Reaction of 4-Chloroaniline with Ethyl Diazoacetate (EDA)

Catalyst Yield (%)
Iron Corrole (B1231805) High
Iron Porphyrin High
Rh₂(OAc)₄ Lower

This table illustrates the superior activity of iron corrole and porphyrin complexes compared to the traditional rhodium catalyst under identical conditions for N-H insertion reactions. oup.com

Several factors influence the efficiency and selectivity of enzymatic carbene transfer reactions using this compound and related diazo compounds.

Catalyst Structure: The nature of the metal center and the surrounding ligand environment is paramount. For instance, in iron-porphyrin-catalyzed reactions, the electronic properties of the porphyrin ligand can affect the stability and reactivity of the iron-carbene intermediate. sci-hub.se Electron-withdrawing groups on the porphyrin can facilitate the reaction. sci-hub.se Similarly, the protein scaffold in metalloenzymes acts as a sophisticated ligand, with mutations in the active site capable of dramatically altering selectivity. acs.org

Substrate Electronics and Sterics: The electronic and steric properties of both the diazo compound and the substrate it reacts with are critical. For example, the presence of electron-donating groups on the diazo compound can facilitate the formation of the metal carbene. sci-hub.se Conversely, bulky substituents on the alpha-carbon of the diazoacetate can hinder the reaction. sci-hub.se In the context of the reacting substrate, the accessibility and reactivity of the target bond (e.g., a C-H or N-H bond) will influence the outcome. For instance, electron-rich alkenes are often more reactive in cyclopropanation reactions. rsc.org

Reaction Conditions: Parameters such as solvent and temperature can have a significant impact. In some cases, the choice of solvent can dramatically alter the stereoselectivity of the reaction. sci-hub.se

Protein Environment: In biocatalysis, the enzyme's active site provides a unique microenvironment that can pre-organize substrates for reaction and stabilize transition states. This "second coordination sphere" can enforce specific reaction pathways and selectivities that are not achievable with small-molecule catalysts alone. chemrxiv.org For example, steric constraints within the active site can favor one reaction pathway over another, even when the intrinsic energy barriers are similar. acs.org

Q & A

What are the common synthetic routes for methyl diazoacetate, and what safety precautions are critical during its preparation?

This compound is typically synthesized via diazotization of glycinate derivatives. For example, ethyl glycinate hydrochloride reacts with sodium nitrite in the presence of diethyl ether and methylene chloride to form diazoacetate esters . The methyl ester variant is particularly hazardous due to its thermal instability; distillation under reduced pressure is strongly discouraged as it may detonate violently . Safety protocols include using cold reaction conditions, avoiding heat sources, and conducting syntheses in fume hoods with blast shields.

How do transition metal catalysts influence the reactivity of this compound in C–H functionalization or cyclopropanation reactions?

Transition metals like Cu, Co, and Ru activate this compound by forming metal-carbene intermediates. For instance, Ru₂(OAc)₄Cl catalyzes N–H insertion with amines to yield N-substituted glycine esters via methoxycarbonylcarbene intermediates . Copper(I) complexes enable enantioselective cyclopropanation through carbene transfer to alkenes, with stereochemical outcomes dictated by chiral ligands (e.g., bis(oxazolines)) . Cobalt porphyrins generate cobalt-carbene radicals, enabling stepwise cyclopropanation of electron-deficient alkenes like methyl acrylate .

What experimental and computational methods elucidate the mechanism of this compound in cyclopropanation?

Mechanistic studies combine kinetic analyses (e.g., reaction progress kinetic analysis, RPKA) with DFT calculations. For Co(TPP)-catalyzed reactions, EPR and ESI-MS identify cobalt-carbene radical intermediates, while DFT reveals a rate-determining carbene formation step followed by radical addition to alkenes . Eyring analysis of temperature-dependent kinetics validates computed activation parameters (ΔG‡, ΔH‡) . Copper-mediated reactions show ligand exchange with this compound precedes carbene transfer, as modeled using B3LYP/6-31G(d) calculations .

How can researchers mitigate risks associated with this compound’s explosive decomposition?

Key strategies include:

  • Low-temperature handling : Reactions conducted below 0°C minimize thermal excitation .
  • Dilute solutions : Reduce concentration to lower exothermic potential .
  • Avoid distillation : Use crude products directly if purification is unnecessary .
  • Protective equipment : Use blast shields, flame-resistant gloves, and remote monitoring tools .

What methodologies achieve enantioselective cyclopropanation using this compound?

Chiral catalysts like Cu(I)-bis(oxazoline) complexes induce asymmetry via steric repulsions between the catalyst and substrate. For example, (1R,3R)-chrysanthemic acid methyl ester synthesis employs a C₁-chiral salicylaldimine-Cu(I) catalyst, with DFT studies revealing transition-state geometries that favor specific stereoisomers . Diastereoselectivity (trans/cis ratios) in fatty ester cyclopropanation depends on alkene geometry and catalyst choice (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) .

How do reaction conditions affect the stereochemical outcome of cyclopropanation products?

  • Substrate geometry : Methyl oleate (cis-Δ⁹) yields 60:40 trans/cis cyclopropanes, while trans-Δ⁹ methyl elaidate produces 50:50 ratios .
  • Catalyst loading : Higher Cu(OTf)₂ concentrations improve yields but not selectivity .
  • Solvent polarity : Dichloroethane enhances Co(TPP) activity for electron-deficient alkenes .

What advanced polymerization techniques utilize this compound, and what limitations exist?

Salicylaldiminate/Pd(tfa)₂ systems enable C1 polymerization, yielding syndiotactic polymers with Mn > 10,000. However, steric hindrance limits efficacy to small diazoacetates (methyl or ethyl); bulkier analogs like benzyl diazoacetate show trace conversion .

How can conflicting data on catalytic efficiency (e.g., Co vs. Cu) be resolved?

Contradictions arise from differing mechanistic pathways (radical vs. concerted). For Co(TPP), radical intermediates explain high activity with electron-deficient alkenes, while Cu systems follow carbene-insertion mechanisms . Cross-validation via kinetic isotope effects (KIEs) and spin-trapping EPR experiments clarifies these distinctions .

What analytical techniques are critical for real-time monitoring of this compound reactions?

  • Gas chromatography : Tracks diazoacetate consumption and product ratios .
  • NMR spectroscopy : Identifies diastereomers (e.g., cyclopropane derivatives) via distinct proton shifts .
  • RPKA : Measures N₂ evolution to infer reaction rates under isothermal conditions .

How do steric and electronic factors influence carbene transfer reactions?

  • Steric effects : Bulky ligands (e.g., LAPONITE®-Cu) reduce yields in fatty ester cyclopropanation due to hindered carbene access .
  • Electronic effects : Electron-withdrawing groups on alkenes (e.g., acrylates) stabilize radical intermediates in Co-catalyzed reactions, enhancing regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl diazoacetate
Reactant of Route 2
Reactant of Route 2
Methyl diazoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.